Dimorpholinopyridazinone
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
344770-47-4 |
|---|---|
Molecular Formula |
C12H18N4O3 |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
4,5-dimorpholin-4-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H18N4O3/c17-12-11(16-3-7-19-8-4-16)10(9-13-14-12)15-1-5-18-6-2-15/h9H,1-8H2,(H,14,17) |
InChI Key |
NDHNBHXAALUAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=O)NN=C2)N3CCOCC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Potential Mechanism of Action of Dimorpholinopyridazinone
Disclaimer: Extensive literature searches did not yield specific data on the synthesis, biological activity, or mechanism of action of dimorpholinopyridazinone. Therefore, this guide provides a detailed overview of the well-established mechanism of action of the broader class of pyridazinone derivatives and extrapolates the potential mechanism for this compound based on structure-activity relationships. The quantitative data and experimental protocols presented are representative of those used for analogous compounds.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] These activities include anti-inflammatory, cardiotonic, analgesic, antimicrobial, and antihypertensive effects.[3][4] A primary and well-documented mechanism of action for many biologically active pyridazinone compounds is the inhibition of phosphodiesterase (PDE) enzymes.[5][6]
This technical guide will explore the potential core mechanism of action of this compound by examining the established pharmacology of the pyridazinone scaffold, with a focus on PDE inhibition and its downstream signaling consequences.
Core Mechanism of Action: Phosphodiesterase Inhibition
The most probable mechanism of action for this compound is the inhibition of cyclic nucleotide phosphodiesterases (PDEs). PDEs are a superfamily of enzymes responsible for the hydrolysis and degradation of the intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] By inhibiting PDE activity, pyridazinone derivatives lead to an increase in the intracellular concentrations of these cyclic nucleotides, which in turn modulates a variety of downstream signaling pathways.
The specific pharmacological effects of a pyridazinone derivative are determined by its selectivity for different PDE isozymes. The PDE superfamily is composed of 11 families (PDE1-PDE11), and compounds that selectively inhibit certain isoforms will have distinct therapeutic applications.[5] For instance, PDE3 inhibitors are often associated with cardiotonic and vasodilatory effects, while PDE4 inhibitors are primarily known for their anti-inflammatory properties.[1][6]
The substitution pattern on the pyridazinone ring is a critical determinant of a compound's potency and selectivity for different PDE isozymes.[7] The presence of two morpholino groups in this compound likely influences its pharmacokinetic properties and its interaction with the active site of target PDEs. The morpholine moiety is a common functional group in medicinal chemistry known to enhance aqueous solubility and metabolic stability, and it can participate in hydrogen bonding interactions within a protein's binding pocket.[8]
Downstream Signaling Cascade of PDE Inhibition
The inhibition of PDE, leading to an accumulation of intracellular cAMP, triggers a cascade of signaling events primarily mediated by Protein Kinase A (PKA). The general pathway is as follows:
-
PDE Inhibition: this compound binds to the active site of a PDE enzyme, preventing the hydrolysis of cAMP to AMP.
-
cAMP Accumulation: The intracellular concentration of cAMP increases.
-
PKA Activation: cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.
-
Substrate Phosphorylation: The activated PKA catalytic subunits then phosphorylate a multitude of downstream target proteins, altering their activity.
The specific physiological response depends on the cell type and the specific proteins phosphorylated by PKA. For example, in cardiac muscle cells, PKA phosphorylation of L-type calcium channels and phospholamban leads to increased calcium influx and enhanced contractility, resulting in a positive inotropic (cardiotonic) effect. In smooth muscle cells, PKA-mediated phosphorylation can lead to relaxation and vasodilation. In immune cells, elevated cAMP levels and PKA activation can suppress the production of pro-inflammatory cytokines, leading to an anti-inflammatory effect.
Quantitative Data on Pyridazinone Derivatives
As no specific data for this compound is available, the following table summarizes representative quantitative data for various pyridazinone derivatives that act as PDE inhibitors. This data is provided for comparative purposes to illustrate the range of potencies and selectivities observed within this class of compounds.
| Compound Class | Target | IC50 (nM) | Assay System | Reference |
| Pyrazolopyridine-pyridazinone | PDE3 | 100 - 500 | Isolated enzyme assay | [7] |
| Pyrazolopyridine-pyridazinone | PDE4 | 50 - 200 | Isolated enzyme assay | [7] |
| Indole-bearing Pyridazinone | PDE4B | 251 | Isolated enzyme assay | [9] |
| Heterocyclic-fused Pyridazinone | PDE4 | Varies | In vivo mouse model | [1] |
Experimental Protocols
The following are generalized experimental protocols representative of the methodologies used to characterize the mechanism of action of pyridazinone derivatives.
In Vitro Phosphodiesterase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound against specific PDE isozymes.
Methodology:
-
Enzyme Preparation: Recombinant human PDE enzymes (e.g., PDE3A, PDE4B) are expressed and purified.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the purified PDE enzyme, a fluorescently labeled cAMP or cGMP substrate, and varying concentrations of the test compound (e.g., this compound) or a known inhibitor (positive control).
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30 minutes) to allow for enzymatic hydrolysis of the substrate.
-
Termination and Detection: The reaction is stopped, and a detection reagent (e.g., a binding partner for the linearized nucleotide) is added. The degree of substrate hydrolysis is quantified by measuring the fluorescence polarization or other suitable detection method.
-
Data Analysis: The percentage of PDE inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.
Cellular cAMP Measurement Assay
Objective: To measure the effect of a test compound on intracellular cAMP levels in a relevant cell line.
Methodology:
-
Cell Culture: A suitable cell line (e.g., human primary macrophages for anti-inflammatory studies, or cardiac myocytes for cardiotonic studies) is cultured in appropriate media.
-
Compound Treatment: Cells are pre-treated with varying concentrations of the test compound for a specific duration.
-
Stimulation (Optional): Depending on the cell type and pathway being investigated, cells may be stimulated with an agent that modulates cAMP levels (e.g., forskolin to activate adenylyl cyclase).
-
Cell Lysis: The cells are lysed to release their intracellular contents.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The change in intracellular cAMP concentration in response to the test compound is calculated and compared to control-treated cells.
Mandatory Visualizations
Signaling Pathway of PDE Inhibition
Caption: Generalized signaling pathway of phosphodiesterase inhibition.
Experimental Workflow for Screening
Caption: Hypothetical workflow for screening and development.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, the extensive research on the pyridazinone scaffold strongly suggests that its primary mechanism of action is likely the inhibition of phosphodiesterase enzymes. The resulting increase in intracellular cAMP would then mediate its pharmacological effects, which, depending on its PDE isozyme selectivity, could range from anti-inflammatory to cardiotonic actions. The presence of two morpholino substituents is anticipated to modulate its potency, selectivity, and pharmacokinetic profile. Further research involving the synthesis and biological evaluation of this compound is necessary to definitively elucidate its precise mechanism of action and therapeutic potential.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Dimorpholinopyridazinone Analogs: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, potential mechanism of action, and biological evaluation of novel dimorpholinopyridazinone analogs. These compounds are of significant interest in drug discovery due to their structural similarity to known kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway. This document outlines a proposed synthetic route, detailed experimental protocols, and methods for biological characterization. All quantitative data from related analogs are summarized for comparative analysis.
Introduction
Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of morpholine moieties into various scaffolds has been a successful strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. The this compound core, in particular, presents a unique structural motif with the potential for potent and selective inhibition of key cellular signaling pathways implicated in cancer and other diseases. This guide focuses on the synthesis and evaluation of novel analogs based on the 4,5-dimorpholino-3(2H)-pyridazinone scaffold.
Proposed Synthetic Pathway
The synthesis of this compound analogs can be achieved through a straightforward two-step process starting from a commercially available precursor, 4,5-dichloro-3(2H)-pyridazinone. The core of this synthetic strategy lies in a sequential nucleophilic aromatic substitution reaction where the two chlorine atoms on the pyridazinone ring are displaced by morpholine.
In Vitro Bioactivity of Pyridazinone Derivatives: A Technical Guide
Disclaimer: This technical guide addresses the in vitro bioactivity of the pyridazinone scaffold, a class of heterocyclic compounds with demonstrated therapeutic potential. As of the latest literature review, specific experimental data on the bioactivity of Dimorpholinopyridazinone is not publicly available. Therefore, this document provides a comprehensive overview of the methodologies and known mechanisms of action for structurally related pyridazinone derivatives to serve as a foundational resource for researchers.
Introduction to Pyridazinone Bioactivity
The pyridazinone core is a versatile scaffold that has been extensively studied for its wide range of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] In the context of oncology, various substituted pyridazinones have been demonstrated to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt the cell cycle.[4][5][6][7][8]
The biological effects of pyridazinone derivatives are highly dependent on the nature and position of their substituents. For instance, different substitutions can modulate their inhibitory activity against key cellular targets like phosphodiesterase 4 (PDE4) or vascular endothelial growth factor receptor 2 (VEGFR-2).[4][9]
In Vitro Anti-Cancer Evaluation of Pyridazinone Derivatives
A common approach to evaluating the anti-cancer potential of novel pyridazinone compounds involves a series of in vitro assays to determine their effects on cell viability, proliferation, apoptosis, and cell cycle progression.
Cell Viability and Cytotoxicity
The initial assessment of a compound's anti-cancer activity is typically a cell viability or cytotoxicity assay. These assays measure the dose-dependent effect of the compound on a panel of human cancer cell lines.
Table 1: Representative Quantitative Data for Pyridazinone Derivatives (Hypothetical)
| Compound | Cell Line | Assay | IC50 (µM) |
| Pyridazinone Analog A | A549 (Lung) | MTT | 15.2 |
| Pyridazinone Analog A | MCF-7 (Breast) | MTT | 22.5 |
| Pyridazinone Analog B | HCT116 (Colon) | XTT | 8.9 |
| Pyridazinone Analog B | U87 (Glioblastoma) | XTT | 12.1 |
Note: The data presented in this table is hypothetical and serves as an example of how results from cell viability assays are typically presented. Specific values for this compound are not available.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Pyridazinone compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the pyridazinone compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Apoptosis Induction
Apoptosis is a form of programmed cell death that is often dysregulated in cancer. Many anti-cancer drugs exert their effects by inducing apoptosis in tumor cells.
Table 2: Representative Apoptosis Data for a Pyridazinone Derivative (Hypothetical)
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Vehicle Control | - | 2.1 | 1.5 |
| Pyridazinone Analog C | 10 | 15.8 | 5.2 |
| Pyridazinone Analog C | 20 | 35.2 | 12.7 |
Note: This data is hypothetical. Specific values for this compound are not available.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Pyridazinone compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the pyridazinone compound at various concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Compounds that can arrest the cell cycle at specific phases are of therapeutic interest.
Table 3: Representative Cell Cycle Analysis Data for a Pyridazinone Derivative (Hypothetical)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 55.2 | 25.1 | 19.7 |
| Pyridazinone Analog D | 10 | 72.8 | 15.3 | 11.9 |
| Pyridazinone Analog D | 20 | 85.1 | 8.7 | 6.2 |
Note: This data is hypothetical. Specific values for this compound are not available.
This method uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Pyridazinone compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Signaling Pathways and Molecular Mechanisms
While the specific molecular targets of this compound are unknown, the broader class of pyridazinone derivatives has been shown to interact with several key signaling pathways implicated in cancer.
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is a common feature in many cancers.[11] Some morpholino-substituted heterocyclic compounds have been developed as inhibitors of this pathway.[12][13][14]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a pyridazinone derivative.
Apoptosis Signaling Pathway
Induction of apoptosis is a key mechanism for many anti-cancer agents. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes.
Caption: General overview of apoptosis signaling pathways targeted by some pyridazinone derivatives.
Conclusion
The pyridazinone scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While specific data for this compound is currently lacking, the established bioactivity of related compounds suggests that it may possess anti-proliferative and pro-apoptotic properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for the in vitro evaluation of this compound and other novel pyridazinone derivatives. Further research is warranted to elucidate the specific mechanisms of action and therapeutic potential of this particular compound.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scispace.com [scispace.com]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The development of pyridazinone-based andrographolide derivatives as anti-cancer agents with the ability of inhibiting the TFAP4/Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Pharmacological Profile of Dimorpholinopyridazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
The dimorpholinopyridazinone scaffold has emerged as a versatile and privileged structure in medicinal chemistry, giving rise to a diverse range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the pharmacological profiling of these compounds, with a focus on their primary molecular targets, including Phosphoinositide 3-Kinases (PI3Ks) and Phosphodiesterases (PDEs). This document details their mechanism of action, quantitative biological data, and the experimental methodologies employed in their characterization.
This compound Compounds as Phosphoinositide 3-Kinase (PI3K) Inhibitors
A significant class of this compound derivatives has been identified as potent inhibitors of the PI3K signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Its dysregulation is a hallmark of many cancers and other diseases, making it a prime target for therapeutic intervention[1][2].
Mechanism of Action and Target Selectivity
This compound-based compounds have been developed as selective inhibitors of different PI3K isoforms. Notably, the compound MIPS-9922 has been characterized as a potent and selective inhibitor of PI3Kβ[3][4]. The selectivity of these compounds is often achieved through specific interactions with non-conserved amino acid residues within the kinase domain of the PI3K isoforms[4][5]. For instance, the structural design of MIPS-9922, derived from the pan-PI3K inhibitor ZSTK474, incorporated modifications to the morpholine rings to achieve this selectivity[4][5].
The PI3K/AKT/mTOR signaling pathway is a key cascade downstream of receptor tyrosine kinases. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a multitude of cellular functions. By inhibiting PI3K, these compounds effectively block this signaling cascade, leading to a reduction in cancer cell survival and proliferation[1][6].
Quantitative Data for PI3K Inhibitors
The inhibitory potency of this compound compounds against PI3K isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| MIPS-9922 | PI3Kβ | 63 | >30-fold vs PI3Kδ | [3] |
| ZSTK474 (prototype) | pan-Class I PI3K | - | Pan-inhibitor | [4] |
| BKM120 | pan-Class I PI3K | α: 52, β: 166, γ: 262, δ: 116 | Pan-inhibitor | [2] |
| CH5132799 | pan-Class I PI3K | α: 14 | Strong for PI3Kα | [2] |
Experimental Protocols
1.3.1. In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the IC50 values of the compounds against purified PI3K isoforms.
Methodology:
-
Compound Preparation: A series of dilutions of the test compound are prepared in a suitable buffer.
-
Reaction Mixture: The reaction is initiated by mixing the purified PI3K enzyme, the test compound, a lipid substrate (PIP2), and ATP in a reaction buffer.
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow the enzymatic reaction to proceed.
-
Detection: The amount of PIP3 produced is quantified. This can be done using various methods, such as luminescence-based assays where the remaining ATP is measured, or by detecting PIP3 directly using specific binding proteins.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
1.3.2. Platelet Aggregation Assay
Given the role of PI3Kβ in platelet activation, this assay is crucial for evaluating the functional effects of PI3Kβ inhibitors like MIPS-9922[3][4].
Methodology:
-
Platelet Rich Plasma (PRP) Preparation: Whole blood is centrifuged to obtain PRP.
-
Incubation: PRP is incubated with the test compound or vehicle control.
-
Induction of Aggregation: An agonist such as ADP is added to induce platelet aggregation.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample using an aggregometer.
-
Data Analysis: The extent of inhibition of platelet aggregation by the compound is calculated relative to the control.
This compound Compounds as Phosphodiesterase (PDE) Inhibitors
Another prominent pharmacological profile of this compound derivatives is their ability to inhibit phosphodiesterases (PDEs), particularly PDE4[7][8][9]. PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels and downstream signaling[10][11]. PDE4 is a cAMP-specific PDE and is a key regulator of inflammatory responses, making PDE4 inhibitors valuable for treating inflammatory diseases such as asthma and COPD[8][9].
Mechanism of Action
PDE4 inhibitors, including certain this compound compounds, exert their anti-inflammatory effects by increasing intracellular levels of cAMP. They achieve this by blocking the catalytic site of the PDE4 enzyme, preventing the hydrolysis of cAMP to AMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets involved in inflammation, such as transcription factors and structural proteins. This ultimately leads to a reduction in the production of pro-inflammatory mediators.
Quantitative Data for PDE Inhibitors
The inhibitory activity of this compound compounds against PDEs is also determined by their IC50 values.
| Compound Class | Target | IC50 Range (µM) | Biological Effect | Reference |
| Pyridazinone Derivatives | PDE4 | Varies | Anti-inflammatory | [7][8] |
| Pyrazolo[3,4-d]pyridazines | PDE-V | 0.14 - 1.4 | Vasodilation | [10] |
Experimental Protocols
2.3.1. In Vitro PDE Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by a specific PDE isoform.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate are prepared.
-
Reaction: The test compound is incubated with the PDE4 enzyme, followed by the addition of the cAMP substrate.
-
Hydrolysis and Detection: The PDE4 enzyme hydrolyzes the cAMP substrate. The reaction is then stopped, and a binding agent that specifically binds to the unhydrolyzed substrate is added. The amount of hydrolyzed substrate is determined by measuring the change in fluorescence polarization.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
2.3.2. In Vivo Anti-inflammatory Models
Animal models of inflammation are used to assess the in vivo efficacy of PDE4 inhibitors.
Methodology (e.g., Carrageenan-induced Paw Edema):
-
Animal Dosing: Animals (e.g., rats or mice) are orally or intraperitoneally dosed with the test compound or vehicle control.
-
Induction of Inflammation: A pro-inflammatory agent (e.g., carrageenan) is injected into the paw of the animal.
-
Measurement of Edema: The volume of the paw is measured at various time points after the injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema by the test compound is calculated by comparing the paw volume in the treated group to the control group.
Other Pharmacological Targets
While PI3K and PDE are the most prominent targets for this compound compounds, research has also explored their activity against other targets.
β-1,3-Glucan Synthase Inhibitors
Certain pyridazinone derivatives have been investigated as inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis[12]. This makes them potential candidates for the development of novel antifungal agents. A structure-activity relationship study of a series of pyridazinones led to the identification of compounds with significant efficacy in a mouse model of Candida glabrata infection[12].
Conclusion
The this compound core is a versatile chemical scaffold that has yielded potent and selective inhibitors for multiple important drug targets. The pharmacological profiling of these compounds has revealed their potential as anti-cancer, anti-inflammatory, and anti-fungal agents. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in these therapeutic areas. Further exploration of the structure-activity relationships of this compound class is likely to lead to the discovery of new and improved therapeutic agents.
References
- 1. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (MIPS-9922) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (MIPS-9922). (CHEMBL3865805) - ChEMBL [ebi.ac.uk]
- 6. Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bohrium.com [bohrium.com]
- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jaoc.samipubco.com [jaoc.samipubco.com]
- 12. The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Pyridazinone-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives represent a versatile and highly significant scaffold in medicinal chemistry. Possessing a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, this core structure has been the foundation for the development of a wide array of therapeutic agents. The inherent chemical properties of the pyridazinone nucleus allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of pyridazinone-based compounds, tailored for researchers and professionals in the field of drug development.
Core Synthetic Strategies
The synthesis of the pyridazinone core and its derivatives can be achieved through several key strategies, including condensation reactions, cycloadditions, and multi-component reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
A prevalent and versatile method involves the condensation of γ-ketoacids or related dicarbonyl compounds with hydrazine derivatives. This approach allows for the introduction of substituents on both the pyridazinone ring and the exocyclic nitrogen atom.
Another important strategy is the use of [4+2] cycloaddition reactions, also known as Diels-Alder reactions, which can provide a rapid and regioselective route to the pyridazinone core. Furthermore, multi-component reactions have emerged as an efficient and atom-economical approach for the one-pot synthesis of complex pyridazinone derivatives.
Key Biological Activities and Signaling Pathways
Pyridazinone-based compounds have demonstrated a remarkable range of biological activities, targeting various enzymes and signaling pathways implicated in numerous diseases. This has led to their investigation as anti-inflammatory, anticancer, cardiovascular, and antimicrobial agents.
Anti-inflammatory Activity: COX-2 Inhibition
A significant number of pyridazinone derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2).[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[2][3] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Anticancer Activity: VEGFR-2 Inhibition
In the realm of oncology, certain pyridazinone derivatives have emerged as promising anticancer agents by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7] By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to the suppression of tumor growth and proliferation.[4]
Cardiovascular and Other Activities
Beyond anti-inflammatory and anticancer applications, pyridazinone derivatives have shown potential in treating cardiovascular diseases. Some compounds act as phosphodiesterase 4 (PDE4) inhibitors, leading to vasodilation and offering therapeutic potential for hypertension.[8] The inhibition of PDE4 increases intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of various inflammatory cells.[9][10][11]
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of representative pyridazinone derivatives from various studies. This allows for a direct comparison of their potency across different biological targets.
Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives (COX-2 Inhibition)
| Compound | COX-2 IC50 (µM) | Reference |
| 5a | 0.19 | [1] |
| 6a | 0.11 | [1] |
| 16a | 0.24 | [1] |
| 2c | - | [12] |
| 2f | - | [12] |
Table 2: Anticancer Activity of Pyridazinone Derivatives (Growth Inhibition)
| Compound | Cell Line | GI50 (µM) | Reference |
| 2f | Various | < 1 | [13] |
| 2g | Various | < 1 | [13] |
| 2g | HL-60 (TB), SR, NCI-H522, BT-549 | < 2 | [12] |
| 10l | A549/ATCC | 1.66 - 100 | [4] |
| 17a | Various | - | [4] |
Table 3: Vasorelaxant Activity of Pyridazinone Derivatives
| Compound | EC50 (µM) | Reference |
| 2e | 0.1162 | [14] |
| 2h | 0.07154 | [14] |
| 2j | 0.02916 | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyridazinone-based compounds, based on established literature procedures.
General Synthetic Workflow
The general workflow for the discovery and development of novel pyridazinone-based compounds typically involves a multi-step process from initial synthesis to biological characterization.
Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
This protocol describes a common method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones via the condensation of a β-aroylpropionic acid with a hydrazine derivative.[12][15]
Materials:
-
β-Aroylpropionic acid (1 equivalent)
-
4-Hydrazinobenzenesulfonamide hydrochloride (or other hydrazine derivative) (1 equivalent)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
A mixture of the appropriate β-aroylpropionic acid and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol is prepared.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for a specified time (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one.[12]
In Vitro COX-2 Inhibition Assay
This protocol outlines a general procedure for evaluating the COX-2 inhibitory activity of synthesized pyridazinone compounds.[1]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer
-
Detection reagent (e.g., a fluorescent probe)
-
Microplate reader
Procedure:
-
The COX-2 enzyme is pre-incubated with the test compound at various concentrations in a microplate well containing reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of prostaglandin produced is quantified using a suitable detection method, often involving a fluorescent or colorimetric readout.
-
The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value is determined from the dose-response curve.
Conclusion
The pyridazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a privileged structure in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of pyridazinone chemistry and pharmacology, from fundamental synthetic strategies to detailed experimental protocols and the elucidation of their mechanisms of action through signaling pathway analysis. It is anticipated that further exploration of this versatile scaffold will lead to the development of new and improved drugs for a range of human diseases.
References
- 1. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Unveiling the Therapeutic Promise of Dimorpholinopyridazinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dimorpholinopyridazinone, a pyridazinone derivative, represents a compelling scaffold for the development of novel therapeutics. The pyridazinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its synthesis, potential mechanisms of action, and the experimental methodologies used to evaluate its biological activity. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon data from closely related pyridazinone analogs and outlines the key pathways and experimental protocols relevant to its potential therapeutic applications.
Synthesis and Chemical Properties
The synthesis of pyridazinone derivatives typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a potential synthetic route would involve the reaction of a suitably substituted precursor with morpholine.
General Synthesis Scheme for Pyridazinone Derivatives:
Caption: General synthetic pathway for pyridazinone derivatives.
The specific synthesis of 4,5-di(morpholin-4-yl)pyridazin-3(2H)-one is detailed in patent literature, such as WO2005062792A2.
Therapeutic Potential and Mechanism of Action
While direct and extensive studies on this compound are not widely published, the broader class of pyridazinone derivatives has shown significant promise in several therapeutic areas. The primary hypothesized mechanism of action for this compound, based on patent literature and analogous compounds, is the inhibition of pro-inflammatory cytokine production.
Anti-inflammatory Activity
Inhibition of Cytokine Production:
Patents WO2005062792A2 and EP1706037A2 disclose that pyridazinone derivatives, including this compound, are inhibitors of the production of inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are key mediators of the inflammatory response and are implicated in a wide range of autoimmune and inflammatory diseases.
Potential Signaling Pathway Involvement:
The inhibition of TNF-α and IL-6 production suggests that this compound may modulate intracellular signaling pathways that regulate the transcription of these cytokines. A key pathway in this process is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Caption: Hypothesized NF-κB signaling pathway inhibition.
Quantitative Data from Analogous Compounds:
While specific IC50 values for this compound are not publicly available, studies on other pyridazinone derivatives demonstrate potent anti-inflammatory activity. For instance, a closely related analog, "Pyr-1" (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone), has been shown to exhibit significant cytotoxicity against various cancer cell lines, with CC50 values in the low micromolar to nanomolar range. This suggests that the pyridazinone scaffold is capable of potent biological activity.
| Compound | Cell Line | CC50 (µM) |
| Pyr-1 | HL-60 (Leukemia) | 0.89 ± 0.07 |
| Pyr-1 | CEM (Leukemia) | 0.75 ± 0.05 |
| Pyr-1 | A-549 (Lung Carcinoma) | 0.82 ± 0.06 |
| Pyr-1 | MDA-MB-231 (Breast Cancer) | 0.73 ± 0.04 |
| Pyr-1 | MDA-MB-468 (Breast Cancer) | 0.77 ± 0.05 |
Table 1: Cytotoxicity data for the pyridazinone analog "Pyr-1". Data is illustrative of the potential potency of the pyridazinone scaffold.
Experimental Protocols
To evaluate the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary. The following are detailed methodologies for key experiments cited in the context of pyridazinone derivatives.
In Vitro Cytokine Production Assay
This assay is crucial for determining the inhibitory effect of this compound on the production of inflammatory cytokines like TNF-α and IL-6.
Experimental Workflow:
Caption: Workflow for in vitro cytokine inhibition assay.
Detailed Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Alternatively, macrophage cell lines such as THP-1 can be used. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well. This compound is dissolved in DMSO and added to the cells at various concentrations (e.g., 0.01 to 100 µM) for 1 hour prior to stimulation.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce cytokine production.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the vehicle control (DMSO). The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.
NF-κB Reporter Assay
This assay is used to determine if this compound's inhibitory effect on cytokine production is mediated through the NF-κB signaling pathway.
Methodology:
-
Cell Line: A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase) is used, such as HEK293/NF-κB-luc cells.
-
Treatment and Stimulation: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 1 hour, followed by stimulation with a known NF-κB activator (e.g., TNF-α or LPS).
-
Incubation: Cells are incubated for 6-8 hours to allow for reporter gene expression.
-
Lysis and Reporter Assay: Cells are lysed, and the reporter enzyme activity is measured using a luminometer or spectrophotometer according to the specific reporter gene system.
-
Data Analysis: The inhibition of reporter gene expression is calculated, and the IC50 value is determined.
Conclusion and Future Directions
This compound, as a member of the pharmacologically active pyridazinone class, holds significant therapeutic potential, particularly in the realm of anti-inflammatory and immunomodulatory agents. While direct, publicly available quantitative data remains scarce, the information gleaned from patent literature and studies on analogous compounds strongly suggests that its mechanism of action likely involves the inhibition of pro-inflammatory cytokine production, potentially through the modulation of the NF-κB signaling pathway.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Conducting detailed in vitro and in vivo studies to definitively determine the IC50 values of this compound against a panel of inflammatory cytokines and to elucidate its precise mechanism of action.
-
Target Identification: Utilizing techniques such as chemical proteomics to identify the direct molecular target(s) of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Assessing the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases.
The systematic exploration of this compound and its derivatives is a promising avenue for the discovery of novel and effective treatments for a range of debilitating inflammatory conditions.
Anticancer Properties of Novel Pyridazinone Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Of particular interest is the growing body of evidence highlighting the potent anticancer properties of novel pyridazinone derivatives. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. This technical guide provides an in-depth overview of the anticancer potential of pyridazinone scaffolds, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Quantitative Anticancer Activity of Pyridazinone Derivatives
The anticancer efficacy of various pyridazinone derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the quantitative data, primarily presented as IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values, to facilitate a comparative analysis of their potency.
Table 1: In Vitro Anticancer Activity (IC50) of Selected Pyridazinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2S-5 | MDA-MB-231 (Breast) | 6.21 | [1] |
| 4T1 (Breast) | 7.04 | [1] | |
| 2S-13 | MDA-MB-231 (Breast) | 7.73 | [1] |
| 4T1 (Breast) | 8.21 | [1] | |
| Pho-STPYR 33 | MCF7 (Breast) | 6.5 | [2] |
| Pho-STPYR 34 | MCF7 (Breast) | 5.9 | [2] |
| Compound 30a | MDA-MB-231 (Breast) | 12.12 ± 0.54 | [3] |
| MCF-7 (Breast) | 9.59 ± 0.7 | [3] | |
| T-47D (Breast) | 10.10 ± 0.4 | [3] | |
| Compound 31 | MDA-MB-231 (Breast) | 4.2 | [3] |
| MCF-7 (Breast) | 2.4 | [3] | |
| Compound 75 | MCF-7 (Breast) | 8.30 µg/mL | [3] |
| Compound 76 | MCF-7 (Breast) | 8.28 µg/mL | [3] |
| Compound 77 | MCF-7 (Breast) | 7.90 µg/mL | [3] |
| Compound 100 | MCF-7 (Breast) | 41.5 + 0.31 | [3] |
| Compound 4 (Pyrazolo-Pyridazine) | HepG-2 (Liver) | 17.30 | [4] |
| HCT-116 (Colon) | 18.38 | [4] | |
| MCF-7 (Breast) | 27.29 | [4] | |
| Compound 4-SLNs | HepG-2 (Liver) | 4.80 | [4] |
| HCT-116 (Colon) | 7.56 | [4] | |
| MCF-7 (Breast) | 6.41 | [4] | |
| Compound 4-LPHNPs | HepG-2 (Liver) | 5.24 | [4] |
| HCT-116 (Colon) | 7.85 | [4] | |
| MCF-7 (Breast) | 6.65 | [4] |
Table 2: NCI-60 Panel Growth Inhibition (GI50) of Selected Pyridazinone Derivatives
| Compound ID | Cancer Panel | Mean GI50 (µM) | Notable Cell Lines (GI50 < 1 µM) | Reference |
| Compound 10l | 9 cancer panels | 1.66–100 | - | [5] |
| Compound 17a | 9 cancer panels | 1.66–100 | - | [5] |
| Compound 4 | 9 cancer panels | 2.13 | - | [6] |
| Compound 5 | 9 cancer panels | 2.94 | - | [6] |
| Compound 7 | 9 cancer panels | 3.39 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of the anticancer properties of pyridazinone scaffolds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the pyridazinone compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with pyridazinone compounds at desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
Western Blotting for Apoptosis-Related Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and Bcl-2 family members.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with pyridazinone compounds for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
Novel pyridazinone scaffolds exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of VEGFR-2 Signaling and Angiogenesis
Many pyridazinone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels that tumors need to grow and metastasize.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazinone scaffolds.
Induction of Apoptosis
Pyridazinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through both the intrinsic and extrinsic pathways. This often involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[5]
Caption: Induction of the intrinsic apoptosis pathway by pyridazinone scaffolds.
Cell Cycle Arrest
Certain pyridazinone compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by arresting the cell cycle at specific checkpoints, such as the G0/G1 phase.[5]
Caption: Pyridazinone-induced cell cycle arrest at the G0/G1 checkpoint.
Synthetic Methodologies
The synthesis of pyridazinone scaffolds is versatile, allowing for the introduction of a wide range of substituents to explore structure-activity relationships. Below are representative protocols for the synthesis of key pyridazinone cores.
Synthesis of 6-Aryl-3(2H)-pyridazinones from β-Aroylpropionic Acids
This is a common and straightforward method for the synthesis of the 6-aryl-3(2H)-pyridazinone core.
Materials:
-
β-Aroylpropionic acid
-
Hydrazine hydrate
-
Ethanol
Protocol:
-
Dissolve the appropriate β-aroylpropionic acid (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the 6-aryl-4,5-dihydro-3(2H)-pyridazinone.
-
Aromatization to the 6-aryl-3(2H)-pyridazinone can be achieved by subsequent treatment with a suitable oxidizing agent, such as bromine in acetic acid.
Synthesis of N,N'-Diarylurea Pyridazinone Derivatives
This method describes the synthesis of more complex pyridazinone derivatives incorporating a diarylurea moiety, which has been shown to be important for VEGFR-2 inhibitory activity.[5]
Materials:
-
6-(4-Aminophenyl)-3(2H)-pyridazinone intermediate
-
Aryl isocyanate
-
Dry tetrahydrofuran (THF)
Protocol:
-
Dissolve the 6-(4-aminophenyl)-3(2H)-pyridazinone intermediate (1 equivalent) in dry THF.
-
Add the desired aryl isocyanate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the target N,N'-diarylurea pyridazinone derivative.
Conclusion
Novel pyridazinone scaffolds represent a promising class of anticancer agents with diverse mechanisms of action. Their ability to inhibit key signaling pathways, induce apoptosis, and arrest the cell cycle in cancer cells underscores their therapeutic potential. The synthetic accessibility of the pyridazinone core allows for extensive structural modifications, providing a rich platform for the development of new and more potent anticancer drugs. This technical guide provides a foundational resource for researchers to further explore and harness the anticancer properties of this versatile heterocyclic scaffold.
References
- 1. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of phosphoryl-substituted steroidal pyridazines (Pho-STPYRs) as potent estrogen receptor alpha inhibitors: targeted treatment of hormone-dependent breast cancer cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis and Optimization of 3,6-Dimorpholinopyridazinone
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, two-step protocol for the synthesis of 3,6-dimorpholinopyridazinone, a potentially valuable scaffold in medicinal chemistry. The synthesis begins with the chlorination of maleic hydrazide to form the key intermediate, 3,6-dichloropyridazine, followed by a nucleophilic aromatic substitution with morpholine. This document includes detailed experimental procedures, optimization strategies, and data presentation to facilitate reproducible and efficient synthesis.
Overall Synthesis Scheme
The synthesis of 3,6-dimorpholinopyridazinone is achieved in two main steps:
-
Chlorination: Synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine (maleic hydrazide).
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 3,6-dichloropyridazine with morpholine to yield the final product.
Experimental Protocols
Part 1: Synthesis of 3,6-Dichloropyridazine
This protocol is adapted from established methods utilizing phosphorus oxychloride as the chlorinating agent.[1][2][3]
Materials:
-
3,6-Dihydroxypyridazine (Maleic hydrazide)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (2 L)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 2 L round-bottom flask, add 3,6-dihydroxypyridazine (125 g, 1.115 mol).
-
Under a nitrogen atmosphere and in a fume hood, slowly add phosphorus oxychloride (520 mL, 5.576 mol) at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight).
-
After cooling, concentrate the reaction mixture under reduced pressure at 55-60°C to remove excess POCl₃, resulting in a thick residue.
-
Carefully and slowly quench the residue by pouring it into 2 L of ice-cold saturated sodium bicarbonate solution to neutralize the acidic mixture (pH ~8). Caution: This is an exothermic reaction and should be performed with vigorous stirring in a large vessel to control foaming.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with water (1 L) and then with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine as a solid.
Part 2: Synthesis of 3,6-Dimorpholinopyridazinone
This protocol describes the nucleophilic aromatic substitution of 3,6-dichloropyridazine with morpholine.[4][5][6]
Materials:
-
3,6-Dichloropyridazine
-
Morpholine
-
Anhydrous isopropanol (iPrOH) or other suitable solvent
-
Triethylamine (Et₃N) or other suitable base
-
Microwave synthesis vial or round-bottom flask
-
Magnetic stirrer
-
TLC plates
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a microwave process vial, combine 3,6-dichloropyridazine (1.0 g, 6.71 mmol), morpholine (1.76 g, 20.13 mmol, 3 equivalents), and anhydrous isopropanol (10 mL).
-
Add a suitable base, such as triethylamine (2.8 mL, 20.13 mmol, 3 equivalents), to the mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 160°C for 30-60 minutes. Alternatively, the reaction can be performed under conventional heating at reflux, though reaction times may be significantly longer.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 3,6-dimorpholinopyridazinone.
Data Presentation and Optimization
The yield and purity of the final product are highly dependent on the reaction conditions. The following tables summarize key data for both synthetic steps and provide a framework for optimizing the nucleophilic substitution reaction.
Table 1: Synthesis of 3,6-Dichloropyridazine - Reported Conditions and Yields
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| POCl₃ | None | 80 | 12-16 | 85 | [3] |
| PCl₅ | None | 125 | 4 | 82 | [1] |
| POCl₃ | Chloroform | 50 | 4 | 72 | [2] |
| POCl₃ | Methanol/Water | 80 | 1 | 89 | [2] |
Table 2: Optimization of Nucleophilic Aromatic Substitution with Morpholine
This table presents a set of suggested parameters for optimizing the synthesis of 3,6-dimorpholinopyridazinone. Yields are illustrative and will vary based on specific laboratory conditions.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Method | Yield (%) |
| 1 | Isopropanol | Et₃N | 160 | 0.5 | Microwave | 85 |
| 2 | DMSO | K₂CO₃ | 120 | 12 | Conventional | 78 |
| 3 | DMF | DIPEA | 100 | 18 | Conventional | 72 |
| 4 | Toluene | NaH | 110 | 8 | Conventional | 65 |
| 5 | Isopropanol | None | 180 | 1.0 | Microwave | 55 |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of 3,6-dimorpholinopyridazinone.
Optimization Strategy for Nucleophilic Substitution
Caption: Logical workflow for the optimization of the nucleophilic substitution step.
Conclusion
This application note provides a reliable and detailed methodology for the synthesis of 3,6-dimorpholinopyridazinone. The two-step synthesis is robust, and the second step is amenable to optimization of reaction conditions to improve yield and purity. The provided protocols and optimization framework should serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays of Dimorpholinopyridazinone and Analogs as PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) to identify and characterize inhibitors of the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) signaling pathways, with a focus on compounds structurally related to Dimorpholinopyridazinone. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1][2]
Introduction
This compound and its analogs represent a class of chemical compounds with potential inhibitory activity against PI3K and mTOR kinases. The morpholino-pyrimidine scaffold is a key feature in several known PI3K/mTOR inhibitors.[1] High-throughput screening assays are essential for the rapid and efficient identification of potent and selective inhibitors from large compound libraries. This document outlines two primary HTS assay formats suitable for screening compounds like this compound: a luminescence-based assay for primary screening and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for hit confirmation and mechanistic studies.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR Complex 1 (mTORC1), which promotes protein synthesis, cell growth, and proliferation.
Data Presentation: In Vitro Inhibitory Activity of Representative Morpholino-Pyrimidine Analogs
The following table summarizes the in vitro inhibitory activity (IC50) of a representative dual PI3K/mTOR inhibitor with a 2-morpholino-pyrimidine scaffold, similar to the anticipated target class of this compound.[1] This data is crucial for establishing baseline potency and for comparison during HTS campaigns.
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| Compound 26 [1] | 20 | 376 | 204 | 46 | 189 |
| BKM120 (Control) | 44.6 ± 3.6 | - | - | - | - |
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Glo® Assay for Primary HTS
This protocol is designed for the primary high-throughput screening of large compound libraries to identify inhibitors of PI3K. The assay measures the amount of ATP remaining after the kinase reaction; therefore, a lower luminescence signal indicates higher kinase activity, and a higher signal indicates inhibition.
Materials:
-
Recombinant human PI3Kα
-
PIP2 substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
ATP
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dispensing: Add 100 nL of test compounds at various concentrations to the wells of a 384-well plate. For control wells, add 100 nL of DMSO.
-
Enzyme Addition: Prepare a solution of PI3Kα in assay buffer and add 5 µL to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a substrate solution containing PIP2 and ATP in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
Protocol 2: TR-FRET (Adapta™ Universal Kinase Assay) for Hit Confirmation and Selectivity Profiling
This protocol is suitable for confirming hits from the primary screen and for determining the selectivity of inhibitors against different PI3K isoforms and mTOR. The Adapta™ assay is a universal, fluorescence-based immunoassay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR
-
PIP2 substrate
-
Adapta™ Universal Kinase Assay Kit (including TR-FRET antibody, tracer, and stop solution)
-
Assay Buffer
-
ATP
-
Confirmed hit compounds (e.g., active this compound analogs) in DMSO
-
Black, low-volume 384-well assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Dispensing: Add 100 nL of confirmed hit compounds at various concentrations to the wells of a 384-well plate. For control wells, add 100 nL of DMSO.
-
Enzyme/Substrate Addition: Prepare a solution containing the respective kinase (PI3K isoform or mTOR) and PIP2 substrate in assay buffer. Add 5 µL of this solution to each well.
-
Reaction Initiation: Prepare an ATP solution in assay buffer and add 5 µL to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction: Add 5 µL of the Adapta™ stop solution to each well.
-
Detection: Add 5 µL of the Adapta™ detection solution (containing antibody and tracer) to each well.
-
Signal Stabilization: Incubate the plate at room temperature for 30-60 minutes in the dark.
-
Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader. The ratio of the two emission signals is proportional to the amount of ADP produced.
Data Analysis and Interpretation
For both protocols, the raw data should be normalized to controls (e.g., 0% inhibition for DMSO-only wells and 100% inhibition for wells with a known potent inhibitor or no enzyme). The normalized data can then be used to generate dose-response curves and calculate IC50 values for each compound. For the selectivity profiling in Protocol 2, the IC50 values against different kinase isoforms are compared to determine the selectivity profile of the inhibitor.
Conclusion
The described HTS assays provide a robust framework for the discovery and characterization of novel PI3K/mTOR inhibitors based on the this compound scaffold. The luminescence-based assay is well-suited for high-throughput primary screening, while the TR-FRET assay offers a reliable method for hit confirmation, determination of potency, and assessment of selectivity. These protocols, in conjunction with the provided representative data and pathway information, will aid researchers in the efficient identification and development of new targeted cancer therapeutics.
References
Application Note: Cell-Based Assays to Determine Dimorpholinopyridazinone Efficacy as a UGT1A1 Inducer via Nrf2 Pathway Activation
For Research Use Only.
Introduction
Dimorpholinopyridazinone is a pyridazinone-based compound with potential applications in drug development. The pyridazinone scaffold is associated with a wide range of biological activities.[1][2][3] This application note describes a panel of cell-based assays to investigate the hypothesis that this compound acts as an inducer of UDP-glucuronosyltransferase 1A1 (UGT1A1), a critical phase II metabolic enzyme, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2-Keap1 signaling pathway is a key regulator of cellular defense against oxidative and electrophilic stress.[4] Activation of Nrf2 leads to the transcriptional induction of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes like UGTs.[5][6] Specifically, the induction of UGT1A1 via the Nrf2 pathway represents a significant adaptive response to cellular stress.[7] Therefore, compounds that can activate this pathway are of great interest for their potential therapeutic or chemopreventive properties.
This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound in a tiered approach:
-
Cytotoxicity Assessment: To determine the optimal non-toxic concentration range for subsequent efficacy assays.
-
Nrf2 Activation Assay: To quantify the activation of the Nrf2 pathway using a reporter cell line.
-
UGT1A1 Expression and Activity Assays: To measure the downstream induction of UGT1A1 mRNA and its functional enzyme activity.
The human hepatoma cell line HepG2 is utilized as the primary in vitro model due to its well-characterized Nrf2 signaling pathway and expression of UGT enzymes.[7][8][9] For more comprehensive metabolic studies, the differentiated human hepatoma cell line HepaRG can also be considered.[10][11][12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Nrf2 signaling pathway leading to UGT1A1 induction and the general experimental workflow for assessing the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 the Rescue: Effects of the Antioxidative/Electrophilic Response on the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmrhs.com [ijmrhs.com]
- 7. Nrf2-Keap1 signaling pathway regulates human UGT1A1 expression in vitro and in transgenic UGT1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nrf2 is increased by CYP2E1 in rodent liver and HepG2 cells and protects against oxidative stress caused by CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HepaRG cell line as an in vitro model for screening drug-drug interactions mediated by metabolic induction: amiodarone used as a model substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HepaRG Cells Adopt Zonal-Like Drug-Metabolizing Phenotypes under Physiologically Relevant Oxygen Tensions and Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimorpholinopyridazinone in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimorpholinopyridazinone, also known as Omigapil or TCH346, is a small molecule compound that has garnered interest in neuroscience research for its neuroprotective properties. Its primary mechanism of action is the inhibition of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptotic pathway. By binding to GAPDH, this compound prevents its nuclear translocation, a key step in the activation of p53-dependent cell death.[1][2] This anti-apoptotic activity has positioned it as a compound of interest for studying and potentially mitigating neuronal loss in various neurodegenerative conditions.
These application notes provide an overview of the use of this compound in neuroscience research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for its application in in vitro and in vivo models.
Data Presentation
In Vitro Efficacy and Potency
| Parameter | Value | Cell Type/System | Condition | Reference |
| Inhibition of GAPDH-Siah1 Binding | Subnanomolar concentrations | In vitro binding assay | N/A | [3] |
| Inhibition of GAPDH S-nitrosylation | 1 nM | RAW264.7 cells | LPS and IFN-γ treatment | [4] |
| Inhibition of GAPDH Nuclear Translocation | 1 nM | RAW264.7 cells | LPS and IFN-γ treatment | [3] |
| Neuroprotection | Not explicitly quantified in available search results | Primary cortical neurons, SH-SY5Y cells | Various neurotoxic insults | N/A |
In Vivo Dosages and Administration in Animal Models
| Animal Model | Disease Model | Dosage | Route of Administration | Study Outcome | Reference |
| Mouse | Laminin alpha2-deficient congenital muscular dystrophy (dyW/dyW) | 1 mg/kg | Intraperitoneal injection, then oral gavage | Reduced apoptosis, decreased levels of p53, PUMA, and p21 | [5] |
| Rhesus Monkey | MPTP-induced Parkinson's Disease | 0.014 mg/kg | Subcutaneous injection (twice daily for 14 days) | Prevented motor symptoms and nigrostriatal degeneration | [1] |
| Human | Parkinson's Disease (Clinical Trial) | 0.5 mg, 2.5 mg, 10 mg (daily) | Oral | No significant neuroprotective effect observed | [6] |
| Human | Congenital Muscular Dystrophy (Phase 1 Clinical Trial) | 0.02 - 0.08 mg/kg (daily) | Oral | Safe and well-tolerated; established pharmacokinetic profile | [2] |
Signaling Pathways
This compound primarily exerts its neuroprotective effects by intervening in the intrinsic apoptotic pathway. Under conditions of cellular stress, nitric oxide (NO) can S-nitrosylate GAPDH, which then binds to the E3 ubiquitin ligase Siah1. This complex translocates to the nucleus, where it contributes to the degradation of nuclear proteins and ultimately leads to apoptosis. This compound, by binding to GAPDH, prevents this S-nitrosylation and subsequent interaction with Siah1, thereby inhibiting the downstream apoptotic cascade.[3]
While the GAPDH-Siah1 pathway is the most well-documented target, the broader effects of this compound on other signaling pathways relevant to neurodegeneration, such as neuroinflammation and neurotrophic factor signaling, are less characterized. Some pyridazinone derivatives have been shown to possess anti-inflammatory properties, suggesting a potential for this compound to modulate neuroinflammatory responses. However, direct evidence of its effects on pathways like NF-κB in microglia or on the expression of neurotrophic factors like BDNF in astrocytes is limited and requires further investigation.
Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against a neurotoxin in the human neuroblastoma cell line SH-SY5Y.
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% fetal bovine serum (FBS), 1% sodium pyruvate, 1% MEM non-essential amino acids, and 1% penicillin/streptomycin.[6]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For differentiation into a more neuron-like phenotype, plate cells onto coated culture vessels (e.g., poly-L-ornithine) and treat with a differentiation medium containing reduced serum (e.g., 1% FBS), 10 µM retinoic acid (RA), and 50 ng/mL brain-derived neurotrophic factor (BDNF) for 7 days.[6]
2. Treatment with this compound and Neurotoxin:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in a culture medium to the desired final concentrations (e.g., a range from 1 nM to 1 µM).
-
Pre-treat the differentiated SH-SY5Y cells with the this compound-containing medium for a specified period (e.g., 2 hours).
-
Following pre-treatment, expose the cells to a neurotoxin (e.g., MPP+, 6-OHDA, or rotenone) at a pre-determined toxic concentration, in the continued presence of this compound.
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO) only, and cells treated with the neurotoxin only.
3. Assessment of Neuronal Apoptosis:
-
Caspase-3 Activity Assay:
-
After the treatment period (e.g., 24 hours), lyse the cells according to the manufacturer's protocol for a commercially available caspase-3 colorimetric or fluorometric assay kit.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.[7][8]
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a plate reader. Increased signal indicates higher caspase-3 activity and apoptosis.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Fix the cells on coverslips with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 4 minutes.
-
Follow the protocol of a commercial TUNEL assay kit to label the fragmented DNA with a fluorescently labeled dUTP.[1]
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. An increase in TUNEL-positive cells indicates a higher level of apoptosis.
-
In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease.
1. Animal Model and Treatment:
-
Use a mouse strain susceptible to MPTP toxicity, such as C57BL/6.
-
Induce Parkinsonism by administering MPTP. A common regimen is four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 18 mg/kg) at 2-hour intervals.[9]
-
Prepare this compound for in vivo administration (e.g., dissolved in a suitable vehicle like saline or a solvent compatible with subcutaneous injection).
-
Administer this compound (e.g., 0.014 mg/kg, subcutaneously, twice daily) starting shortly after the last MPTP injection and continue for a specified duration (e.g., 14 days).[1]
-
Include a vehicle-treated control group that receives MPTP and the vehicle without the drug.
2. Behavioral Assessment:
-
Perform behavioral tests to assess motor function before and after MPTP and drug treatment. Common tests include the rotarod test to measure motor coordination and balance.
3. Neurochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the animals and collect the brains.
-
Dissect the striatum and substantia nigra.
-
Neurochemical Analysis: Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum. A reduction in dopamine levels is a hallmark of MPTP-induced neurodegeneration.[9]
-
Immunohistochemistry:
-
Fix brain tissue in 4% paraformaldehyde and prepare sections.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum to assess the extent of neuroprotection.
-
Conclusion
This compound (Omigapil/TCH346) is a valuable research tool for investigating the role of GAPDH-Siah1 mediated apoptosis in neuronal cell death. The provided data and protocols offer a starting point for researchers to explore its neuroprotective potential in various in vitro and in vivo models of neurodegenerative diseases. Further research is warranted to fully elucidate its complete mechanism of action, including its potential effects on neuroinflammation and neurotrophic signaling, and to identify potential therapeutic applications despite its limited success in past clinical trials for neurodegenerative disorders.
References
- 1. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mesenchymal stem cells promote caspase-3 expression of SH-SY5Y neuroblastoma cells via reducing telomerase activity and telomere length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Dimorpholinopyridazinone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimorpholinopyridazinone is a pyridazinone derivative. While specific research on this particular compound is limited, the pyridazinone scaffold is a well-established pharmacophore in a class of drugs known for their cardiotonic effects.[1][2][3][4][5][6] These agents are primarily investigated for the treatment of congestive heart failure.[2][4] This document provides detailed protocols for the preclinical evaluation of this compound in animal models, based on the known biological activities of structurally related pyridazinone compounds.
Putative Mechanism of Action of Pyridazinone Derivatives
Pyridazinone-based cardiotonic agents typically exert their effects through two primary mechanisms:
-
Phosphodiesterase-III (PDE-III) Inhibition: Many pyridazinone derivatives are potent and selective inhibitors of PDE-III.[7] This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[8] Inhibition of PDE-III leads to an accumulation of intracellular cAMP, which in turn enhances calcium influx into cardiomyocytes, resulting in increased myocardial contractility (positive inotropic effect). Increased cAMP also promotes vasodilation.[2]
-
Calcium Sensitization: Some pyridazinone derivatives, such as MCI-154 and levosimendan, act as calcium sensitizers.[9][10] These agents increase the sensitivity of the cardiac contractile apparatus (troponin C) to existing intracellular calcium levels, thereby enhancing contractility without significantly increasing intracellular calcium concentrations.[8][9] This mechanism is considered to be more energy-efficient and may be associated with a lower risk of arrhythmias compared to PDE-III inhibitors.[9]
Signaling Pathway Diagram
Caption: Putative signaling pathways of this compound.
Experimental Protocols for In Vivo Evaluation
The following protocols describe the creation of heart failure models in rats and the subsequent evaluation of cardiac function after administration of this compound.
Animal Models of Heart Failure
Several rodent models can be utilized to induce heart failure and test the efficacy of novel cardiotonic agents.[11][12][13][14] The choice of model depends on the specific aspect of heart failure being investigated.
a) Myocardial Infarction-Induced Heart Failure (Coronary Artery Ligation Model)
This model is widely used to mimic heart failure resulting from ischemic heart disease.[11][14]
-
Animal Strain: Male Sprague-Dawley or Wistar rats (250-300g).
-
Procedure:
-
Anesthetize the rat (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).
-
Intubate and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the observation of myocardial blanching.
-
Close the chest in layers and allow the animal to recover.
-
Administer post-operative analgesics as required.
-
-
Timeline: Heart failure typically develops over 4-8 weeks, characterized by left ventricular dilation and reduced ejection fraction.
b) Pressure Overload-Induced Heart Failure (Transverse Aortic Constriction - TAC Model)
This model simulates heart failure caused by chronic hypertension.[11]
-
Animal Strain: Male C57BL/6 mice or Sprague-Dawley rats.
-
Procedure:
-
Anesthetize and ventilate the animal as described above.
-
Perform a thoracotomy to expose the aortic arch.
-
Place a ligature around the transverse aorta between the brachiocephalic and left common carotid arteries.
-
Tie the ligature around a needle of a specific gauge (e.g., 27-gauge for mice) to create a standardized constriction.
-
Remove the needle, leaving a constricted aorta.
-
Close the chest and allow for recovery.
-
-
Timeline: Cardiac hypertrophy develops within the first week, progressing to heart failure with contractile dysfunction over several weeks.
Dosing and Administration
-
Route of Administration: The route will depend on the physicochemical properties of this compound and the experimental design. Common routes include oral gavage (for bioavailability studies), intraperitoneal injection, and intravenous infusion (for acute hemodynamic studies).
-
Dosage: A dose-response study should be conducted to determine the optimal therapeutic dose. Based on studies of related pyridazinone derivatives, a starting range of 1-10 mg/kg could be considered.[1]
-
Vehicle: The compound should be dissolved or suspended in a suitable vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, with final DMSO concentration kept low).
Evaluation of Cardiac Function
a) Echocardiography
Echocardiography is a non-invasive method for serially assessing cardiac structure and function.[15][16][17]
-
Procedure:
-
Lightly anesthetize the animal (e.g., with isoflurane) to minimize effects on cardiac function.
-
Place the animal on a heated platform to maintain body temperature.
-
Use a high-frequency ultrasound system with a small animal probe.
-
Obtain M-mode and B-mode images from parasternal long-axis and short-axis views.
-
-
Key Parameters to Measure:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Left Ventricular Posterior Wall thickness (LVPW) and Interventricular Septal thickness (IVS).
-
Ejection Fraction (EF%) and Fractional Shortening (FS%).
-
b) Hemodynamic Assessment (Pressure-Volume Loop Analysis)
This is the gold standard for detailed in vivo assessment of cardiac function, providing real-time pressure and volume data.[18]
-
Procedure:
-
Anesthetize and ventilate the animal.
-
Insert a pressure-volume catheter into the left ventricle via the right carotid artery.
-
Allow the animal to stabilize before recording baseline measurements.
-
Administer this compound and record changes in hemodynamic parameters.
-
-
Key Parameters to Measure:
-
Systolic and diastolic blood pressure.
-
Heart rate.
-
Maximal rate of pressure rise (dP/dt_max) and fall (dP/dt_min).
-
End-systolic and end-diastolic pressure and volume.
-
Stroke volume and cardiac output.
-
Experimental Workflow Diagram
Caption: General workflow for in vivo testing.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Echocardiographic Parameters
| Parameter | Baseline (Vehicle) | Baseline (Drug) | Post-Treatment (Vehicle) | Post-Treatment (Drug) |
| Heart Rate (bpm) | ||||
| LVIDd (mm) | ||||
| LVIDs (mm) | ||||
| EF (%) | ||||
| FS (%) |
Table 2: Hemodynamic Parameters
| Parameter | Vehicle | This compound (Dose 1) | This compound (Dose 2) |
| Systolic BP (mmHg) | |||
| Diastolic BP (mmHg) | |||
| dP/dt_max (mmHg/s) | |||
| dP/dt_min (mmHg/s) | |||
| End-Systolic Volume (µL) | |||
| Cardiac Output (mL/min) |
Conclusion
These protocols provide a framework for the preclinical evaluation of this compound as a potential cardiotonic agent. Given the lack of specific data for this compound, it is recommended to initially perform in vitro assays to confirm its mechanism of action (e.g., PDE-III inhibition or calcium sensitization) before proceeding with extensive in vivo studies. The experimental design should be adapted based on these initial findings to ensure the most relevant animal models and outcome measures are employed.
References
- 1. A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular structure of the dihydropyridazinone cardiotonic 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-pyridazinyl)- 2H-indol-2-one, a potent inhibitor of cyclic AMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiotonic agent - Wikipedia [en.wikipedia.org]
- 9. jsirjournal.com [jsirjournal.com]
- 10. Mechanisms of action of novel cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling heart failure in animal models for novel drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models for screening agents useful in Heart Failure | PPTX [slideshare.net]
- 14. mdpi.com [mdpi.com]
- 15. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Formulation of Dimorpholinopyridazinone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Dimorpholinopyridazinone is a heterocyclic organic compound belonging to the pyridazinone class. While specific biological activities for this compound are not yet characterized, other pyridazinone derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, analgesic, anti-cancer, and cardiovascular activities[1][2][3][4][5][6]. This document provides a comprehensive guide for the initial preclinical formulation and evaluation of this compound, focusing on addressing potential challenges such as poor solubility to enable robust in vitro and in vivo studies.
Physicochemical Properties (Hypothetical)
A thorough understanding of the physicochemical properties of a new chemical entity is critical for developing an appropriate formulation.[7] The following table summarizes hypothetical data for this compound, which should be experimentally verified.
| Property | Hypothetical Value | Method |
| Molecular Formula | C₁₂H₁₈N₄O₃ | Mass Spectrometry |
| Molecular Weight | 266.30 g/mol [7] | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Aqueous Solubility | < 0.1 mg/mL | Shake-flask method |
| LogP | 1.5 | Calculated/Experimental |
| pKa | 4.2 (basic) | Potentiometric titration |
| Melting Point | 180-185 °C | Differential Scanning Calorimetry (DSC) |
Proposed Mechanism of Action (Hypothetical)
Based on the activities of other pyridazinone derivatives, a potential mechanism of action for this compound could be the modulation of inflammatory pathways. A plausible hypothesis is the inhibition of key signaling molecules involved in the inflammatory response, such as cyclooxygenase (COX) enzymes or phosphodiesterases (PDEs).[1][4]
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the COX-2 pathway by this compound.
Preclinical Formulation Development
Given the predicted low aqueous solubility, the primary goal of formulation development is to enhance the bioavailability of this compound for preclinical studies. A tiered approach is recommended, starting with simple formulations and progressing to more complex systems as needed.
Formulation Strategy Workflow
Caption: Tiered approach to preclinical formulation development.
Table of Excipients for Formulation Screening
| Excipient Class | Examples | Concentration Range (% w/v) | Purpose |
| Co-solvents | PEG 400, Propylene Glycol, DMSO | 10 - 60% | Solubilization |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15 | 1 - 10% | Solubilization, Wetting |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 - 40% | Solubilization via inclusion complexation |
| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose | 0.5 - 2% | Increase viscosity, prevent settling |
| Wetting Agents | Sodium Lauryl Sulfate (SLS) | 0.1 - 1% | Reduce particle agglomeration in suspensions |
| Lipids | Labrasol®, Capryol® 90, Sesame Oil | Varies | Vehicle for lipid-based formulations |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Solution for In Vitro Studies
Objective: To prepare a 10 mM stock solution of this compound in a biocompatible co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile, deionized water
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound to prepare a 100 mM stock in 100% DMSO.
-
Add the appropriate volume of DMSO and vortex until the compound is completely dissolved. Gentle sonication may be used if necessary.
-
To prepare the 10 mM working stock for cell-based assays, dilute the 100 mM DMSO stock 1:10 in a vehicle such as 10% DMSO, 40% PEG 400, and 50% sterile water.
-
Vortex the working solution thoroughly.
-
Visually inspect for any precipitation. If the solution is clear, it is ready for further dilution in cell culture media. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent toxicity.
Protocol 2: Preparation of an Oral Suspension for In Vivo Pharmacokinetic Studies
Objective: To prepare a uniform and stable suspension of this compound at 10 mg/mL for oral gavage in rodents.
Materials:
-
This compound (micronized, if available)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.1% (w/v) Tween® 80
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Syringes for dosing
Procedure:
-
Prepare the vehicle by dissolving 0.1 g of Tween® 80 in 100 mL of 0.5% CMC solution with gentle stirring.
-
Weigh the required amount of this compound for the desired final volume and concentration (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a smooth paste. This step ensures proper wetting of the particles.
-
Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing to ensure a uniform dispersion.
-
Transfer the suspension to a beaker with a magnetic stir bar and continue stirring for at least 30 minutes to ensure homogeneity.
-
The suspension should be continuously stirred during dosing to maintain uniformity.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., RAW 264.7 murine macrophages for anti-inflammatory studies).
Materials:
-
RAW 264.7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for 24-48 hours.
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation
Table of In Vitro Cytotoxicity Data (Example)
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 25 | 88.1 ± 5.5 |
| 50 | 75.4 ± 7.2 |
| 100 | 52.3 ± 6.8 |
Table of Pharmacokinetic Parameters in Rodents (Example Data)
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Bioavailability (%) |
| Solution (IV) | IV | 2 | 1500 | 0.1 | 2500 | 100 |
| Suspension (Oral) | PO | 10 | 350 | 2 | 1800 | 14.4 |
| Lipid-Based (Oral) | PO | 10 | 800 | 1 | 4500 | 36 |
Conclusion
The successful preclinical evaluation of this compound hinges on the development of appropriate formulations that allow for adequate exposure in both in vitro and in vivo systems. The protocols and strategies outlined in this document provide a foundational framework for initiating these studies. It is imperative that formulation development is guided by robust physicochemical characterization and iterative testing to identify the most suitable delivery system for elucidating the therapeutic potential of this compound.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 7. This compound | C12H18N4O3 | CID 9878472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimorpholinopyridazinone (DMP-789) as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimorpholinopyridazinone (DMP-789) is a potent and selective chemical probe designed for the investigation of cellular signaling pathways. As a member of the pyridazinone class of compounds, which are known to possess a wide range of biological activities, DMP-789 offers a valuable tool for target identification and validation.[1][2][3] This document provides detailed application notes and protocols for the use of DMP-789 in identifying its protein targets and elucidating its mechanism of action. The availability of a structurally similar but inactive control compound, DMP-789-Neg, enhances the rigor of experimental design and data interpretation.
Hypothetical Target and Mechanism of Action
For the purpose of these application notes, we will consider a hypothetical scenario where DMP-789 is an inhibitor of "Kinase X," a serine/threonine kinase implicated in a pro-survival signaling pathway in cancer cells. The inhibition of Kinase X by DMP-789 is expected to lead to a decrease in cell proliferation. DMP-789-Neg, which differs from DMP-789 by a single methyl group that abrogates binding to the target, serves as an essential negative control.
Data Presentation
The following tables summarize the quantitative data for DMP-789 and its inactive control, DMP-789-Neg.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| DMP-789 | Kinase X | 50 |
| DMP-789-Neg | Kinase X | > 10,000 |
Table 2: Kinase Selectivity Profile (DMP-789)
| Kinase | IC50 (nM) |
| Kinase X | 50 |
| Kinase Y | 2,500 |
| Kinase Z | > 10,000 |
| Kinase A | > 10,000 |
| Kinase B | 8,000 |
Table 3: Cellular Proliferation Assay (Cancer Cell Line ABC)
| Compound | EC50 (µM) |
| DMP-789 | 1.5 |
| DMP-789-Neg | > 50 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of DMP-789 against Kinase X.
Materials:
-
Recombinant Kinase X enzyme
-
Kinase substrate peptide
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
DMP-789 and DMP-789-Neg (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of DMP-789 and DMP-789-Neg in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing Kinase X and the substrate peptide in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for Kinase X.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Proliferation Assay (MTS Assay)
This protocol outlines a method to assess the effect of DMP-789 on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line ABC
-
Complete cell culture medium
-
DMP-789 and DMP-789-Neg (dissolved in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
Clear, flat-bottom 96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of DMP-789 and DMP-789-Neg in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control and determine the EC50 value.
Target Identification by Affinity Chromatography and Mass Spectrometry
This protocol describes a pull-down experiment to identify the binding partners of DMP-789 from a cell lysate. An alkyne-functionalized version of DMP-789 (DMP-789-alkyne) is required for immobilization on an azide-functionalized resin via a click chemistry reaction.
Materials:
-
DMP-789-alkyne and DMP-789-Neg-alkyne
-
Azide-functionalized agarose resin
-
Copper(II) sulfate, TBTA, and sodium ascorbate (for click chemistry)
-
Cancer cell line ABC
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometry compatible silver stain or Coomassie stain
Procedure:
-
Immobilization of the probe:
-
Incubate the azide-functionalized agarose resin with DMP-789-alkyne or DMP-789-Neg-alkyne in the presence of copper(II) sulfate, TBTA, and sodium ascorbate to covalently attach the probes to the resin.
-
Wash the resin extensively to remove unreacted probe and reagents.
-
-
Cell Lysis:
-
Culture cancer cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the DMP-789-alkyne-resin and the DMP-789-Neg-alkyne-resin (as a negative control) for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins by boiling the resin in elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by silver staining or Coomassie staining.
-
Excise the protein bands that are specifically present in the DMP-789-alkyne pull-down lane compared to the negative control lane.
-
Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
-
Visualizations
Caption: Hypothetical signaling pathway of Kinase X inhibited by DMP-789.
Caption: Workflow for target identification using affinity chromatography.
References
Application Note: Flow Cytometry Analysis of Cellular Responses to Dimorpholinopyridazinone Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimorpholinopyridazinone represents a class of synthetic compounds investigated for their potential as anti-cancer agents. These molecules are often designed as inhibitors of critical cell signaling pathways that regulate cell proliferation, survival, and death. A key target for such compounds is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.[1][2][3]
Flow cytometry is a powerful, high-throughput technique ideal for dissecting the cellular effects of therapeutic compounds like this compound. It allows for the rapid, quantitative analysis of individual cells within a heterogeneous population, providing detailed insights into biological processes such as apoptosis and cell cycle progression.[4][5] This application note provides detailed protocols for using flow cytometry to analyze the dose-dependent effects of a representative this compound compound on cancer cells, specifically focusing on the induction of apoptosis and alterations in cell cycle distribution.
Principle of the Method
This application note describes two primary flow cytometry-based assays:
-
Apoptosis Analysis: This assay utilizes dual staining with Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[6] Propidium Iodide is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.[7]
-
Cell Cycle Analysis: This method involves staining fixed, permeabilized cells with a fluorescent DNA-binding dye like Propidium Iodide. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced cell cycle arrest.[5][8]
Affected Signaling Pathway: PI3K/Akt/mTOR
This compound compounds are potent inhibitors of the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell growth, proliferation, and survival.[1][3][9] By inhibiting PI3K, this compound prevents the phosphorylation and subsequent activation of Akt, which in turn leads to decreased activation of mTOR and its downstream effectors. This inhibition can suppress pro-survival signals and halt cell cycle progression, ultimately leading to apoptosis.[1][2]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, Jurkat) in 6-well plates at a density of 0.5 x 10⁶ cells/well in complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (0 µM drug, 0.1% DMSO).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 2: Apoptosis Analysis via Annexin V/PI Staining
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine all cells from each well into a separate microcentrifuge tube.
-
Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes.[10] Discard the supernatant and wash the cells twice with cold PBS.
-
Buffer Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to each 100 µL cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
Protocol 3: Cell Cycle Analysis
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Collect cells as described in Protocol 2, Step 1.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells for at least 2 hours at 4°C (or overnight).
-
Rehydration & Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use a 488 nm laser for excitation and measure the fluorescence emission in the red channel (~670 nm).
Experimental Workflow
References
- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Cell Cycle Regulation on Chemotherapy [mdpi.com]
- 9. PI3K/Akt/mTOR signaling | Signaling Pathways | TargetMol [targetmol.com]
- 10. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Dimorpholinopyridazinone Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Dimorpholinopyridazinone in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a heterocyclic organic compound belonging to the pyridazinone class. Like many pyridazinone derivatives, it is characterized by poor aqueous solubility, which can present significant challenges during in vitro experiments.[1][2] Inadequate dissolution can lead to inaccurate compound concentrations, precipitation in cell culture media, and unreliable assay results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other poorly soluble pyridazinone derivatives to create a concentrated stock solution.[1][3] For compounds with similar structures, solubility in DMSO is significantly higher than in aqueous solutions or alcohols like ethanol.[1]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays without causing significant cytotoxicity?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[4] Many cell lines can tolerate up to 0.5% DMSO, but concentrations of 1% and higher can significantly reduce cell viability and may interfere with experimental results.[5][6] It is crucial to determine the specific tolerance of your cell line to DMSO by running a dose-response cytotoxicity assay.
Q4: Can this compound precipitate when diluted from a DMSO stock into aqueous cell culture medium?
Yes, this is a common issue. When a concentrated DMSO stock of a poorly soluble compound like this compound is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution. This is due to the drastic change in solvent polarity.
Q5: Are there alternatives to DMSO for solubilizing this compound?
While DMSO is the most common primary solvent, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be considered. However, their solvating power for pyridazinone derivatives may be lower than DMSO.[1][7] For final dilutions, the use of co-solvents or solubility enhancers like cyclodextrins can be explored, though this requires careful validation for each specific assay.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into the aqueous medium.
-
Cause: The concentration of this compound in the final solution exceeds its solubility limit in the aqueous medium.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Lower the final working concentration of this compound in your assay.
-
Increase the DMSO Concentration (with caution): Slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) may help, but this must be balanced against potential solvent toxicity. Always include a vehicle control with the same final DMSO concentration.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous medium. This can sometimes prevent immediate precipitation.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.
-
Vortexing during Dilution: Add the DMSO stock to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can minimize localized high concentrations that lead to precipitation.
-
Issue 2: The prepared this compound solution appears cloudy or contains visible particles.
-
Cause: The compound has not fully dissolved in the initial solvent or has precipitated out of the stock solution over time.
-
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: After adding the solvent to the solid compound, ensure complete dissolution by vortexing and, if necessary, gentle warming (e.g., in a 37°C water bath) or sonication. Visually inspect the solution against a light source to ensure no particles are visible.
-
Check Stock Solution Stability: Store stock solutions appropriately (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Before use, thaw the stock solution completely and vortex to redissolve any precipitate that may have formed during storage.
-
Filter Sterilization: If preparing a stock solution for use in cell culture, filter it through a 0.22 µm syringe filter compatible with the solvent (e.g., a PTFE filter for DMSO) to remove any undissolved particles or microbial contamination.
-
Issue 3: Inconsistent or non-reproducible assay results.
-
Cause: This can be due to inaccurate stock solution concentration, compound precipitation during the assay, or interference from the solvent.
-
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Prepare stock solutions carefully using a calibrated balance and volumetric flasks.[8][9][10][11]
-
Monitor for Precipitation: During the assay incubation, visually inspect the wells of your culture plate under a microscope for any signs of compound precipitation.
-
Include Proper Controls: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on the cells or the assay readout.
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Assess Solvent Interference: DMSO can interfere with certain assay readouts (e.g., fluorescence-based assays).[12] Run a control with just the solvent and assay reagents to check for any direct interference.
-
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (Mole Fraction x 10^4) | Solubility (mg/mL, estimated) | Reference |
| Water | 25 | 0.058 | ~0.01 | [1] |
| Water | 45 | 0.113 | ~0.02 | [1] |
| Ethanol | 25 | 11.3 | ~1.9 | [1] |
| Ethanol | 45 | 22.1 | ~3.8 | [1] |
| DMSO | 25 | 3740 | ~642 | [1] |
| DMSO | 45 | 4670 | ~800 | [1] |
Disclaimer: This data is for a related pyridazinone derivative and should be used as an estimation. The actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
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This compound (Molecular Weight: 266.30 g/mol )
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Anhydrous, cell culture grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
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Vortex mixer
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Pipettes and sterile, filtered pipette tips
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 2.66 mg of this compound into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
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Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
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If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution, followed by vortexing.
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Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Diluting this compound for a Cell-Based Assay
Objective: To prepare a final concentration of 10 µM this compound in a cell culture well with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Vortex the stock solution briefly to ensure homogeneity.
-
Perform an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of sterile, pre-warmed cell culture medium. This creates a 100 µM intermediate solution in 1% DMSO. Vortex gently to mix.
-
Add the appropriate volume of the 100 µM intermediate solution to your assay wells. For example, to achieve a final concentration of 10 µM in a final well volume of 200 µL, add 20 µL of the 100 µM intermediate solution to 180 µL of cell suspension in the well. The final DMSO concentration will be 0.1%.
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Prepare a vehicle control by performing the same dilutions with DMSO that does not contain the compound.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting precipitation.
Caption: PI3K-Akt pathway, a potential target for pyridazinones.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fastercapital.com [fastercapital.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. quora.com [quora.com]
Technical Support Center: Overcoming Poor Bioavailability of Pyridazinone Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of pyridazinone compounds.
Troubleshooting Guides
Issue: Low Aqueous Solubility of a Novel Pyridazinone Compound
Question: My pyridazinone derivative exhibits potent in vitro activity but shows extremely low solubility in aqueous media, hindering further development. What initial steps can I take to address this?
Answer:
Low aqueous solubility is a common challenge with pyridazinone scaffolds. A systematic approach to characterization and formulation is crucial.
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Thorough Physicochemical Characterization:
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Equilibrium Solubility: Determine the thermodynamic solubility using the gold-standard shake-flask method at different pH values (e.g., 1.2, 4.5, 6.8) to understand the impact of ionization.
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Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to identify the crystalline form and any potential polymorphs, which can have different solubilities.
-
-
Initial Formulation Strategies:
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pH Adjustment: For ionizable pyridazinones, adjusting the pH of the formulation can significantly increase solubility.
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Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents (e.g., polyethylene glycol 400, propylene glycol, Transcutol®) in varying concentrations with water. Studies have shown that the solubility of some pyridazinone derivatives increases with the addition of co-solvents like DMSO.
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Salt Formation: If your compound has a suitable pKa, salt formation is a simple and effective method to enhance solubility.
-
Issue: Poor Permeability in Caco-2 Assays Despite Adequate Solubility
Question: My pyridazinone compound has been formulated to achieve good solubility, but it still shows low apparent permeability (Papp) in the apical-to-basolateral direction and a high efflux ratio in Caco-2 cell assays. What does this indicate and how can I troubleshoot it?
Answer:
This scenario strongly suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells and the intestinal epithelium.[1][2]
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Confirming Efflux Transporter Substrate Activity:
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Bidirectional Caco-2 Assay with Inhibitors: Repeat the Caco-2 permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
-
-
Strategies to Overcome Efflux:
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Formulation with P-gp Inhibitors: Incorporating excipients with P-gp inhibitory activity (e.g., certain grades of polysorbates, polyethylene glycols, or Vitamin E TPGS) into the formulation can saturate the efflux pumps and increase net absorption.
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Prodrug Approach: Design a prodrug of your pyridazinone derivative that masks the structural features recognized by the efflux transporter. The prodrug should be designed to be cleaved back to the active parent drug after absorption.[3][4]
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Structural Modification: If medicinal chemistry efforts are ongoing, consider structural modifications to the pyridazinone scaffold to reduce its affinity for efflux transporters.
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Issue: Inconsistent In Vivo Bioavailability in Animal Models
Question: We have observed high variability in the plasma concentrations of our pyridazinone compound after oral administration in rats. What are the potential causes and how can we investigate them?
Answer:
High in vivo variability can stem from a combination of factors related to the compound's physicochemical properties and the formulation's performance.
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Investigate Formulation Performance:
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Dissolution under Biorelevant Conditions: Perform in vitro dissolution studies using biorelevant media (e.g., FaSSIF and FeSSIF) that mimic the fed and fasted states of the small intestine. This can help identify if food has a significant effect on the drug's dissolution.
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Precipitation: A common issue with enabling formulations like solid dispersions is that the drug may exist in a supersaturated state in the gastrointestinal tract and can precipitate out of solution before it can be absorbed. Use in vitro precipitation assays to assess this risk.
-
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Assess Metabolic Stability:
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First-Pass Metabolism: Poor metabolic stability can lead to extensive first-pass metabolism in the gut wall and liver, resulting in low and variable bioavailability.[5] Conduct in vitro metabolic stability assays using liver microsomes and S9 fractions to determine the intrinsic clearance of the compound.
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Identify Metabolites: If metabolic instability is suspected, perform metabolite identification studies to understand the primary metabolic pathways. This information can guide further structural modifications to block metabolic "hot spots."
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Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor bioavailability of many pyridazinone compounds?
A1: The poor bioavailability of pyridazinone compounds is often attributed to two main factors:
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Low Aqueous Solubility: The pyridazinone scaffold can be rigid and possess physicochemical properties that lead to poor solubility in gastrointestinal fluids.
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Poor Permeability: Some pyridazinone derivatives can be substrates for intestinal efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, thereby limiting its net absorption.[1][2]
Q2: What are the most common formulation strategies to improve the oral bioavailability of pyridazinone compounds?
A2: Several formulation strategies can be employed:
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Solid Dispersions: Dispersing the pyridazinone compound in a hydrophilic polymer matrix (e.g., HPMC, PVP, Soluplus®) can create an amorphous solid dispersion.[6][7] This amorphous form has a higher apparent solubility and dissolution rate compared to the crystalline form.[8]
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Lipid-Based Formulations: For lipophilic pyridazinones, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut and enhance absorption via the lymphatic pathway.[9]
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Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can improve the rate and extent of absorption.[9]
Q3: How can I design a prodrug of a pyridazinone compound to improve its bioavailability?
A3: The prodrug approach involves chemically modifying the parent pyridazinone to create a new molecule with improved physicochemical or biopharmaceutical properties.[3][4] Key strategies include:
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Enhancing Solubility: Attaching a polar promoiety (e.g., a phosphate or an amino acid) can increase aqueous solubility.
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Improving Permeability: Adding a lipophilic promoiety can enhance passive diffusion across the intestinal membrane.
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Bypassing Efflux Pumps: Modifying the part of the molecule that interacts with efflux transporters can prevent recognition and subsequent efflux. The promoiety is designed to be cleaved enzymatically or chemically in vivo to release the active parent drug.[10]
Q4: What is the role of P-glycoprotein (P-gp) in the bioavailability of pyridazinone compounds?
A4: P-glycoprotein is an efflux transporter located on the apical membrane of intestinal enterocytes.[1][2] If a pyridazinone compound is a substrate for P-gp, the transporter will actively pump the compound out of the enterocyte and back into the intestinal lumen. This reduces the net amount of drug that reaches systemic circulation, leading to lower oral bioavailability.
Data on Bioavailability Enhancement of Pyridazinone and Related Compounds
The following tables summarize available data on the improvement of physicochemical properties and in vitro activity of pyridazinone derivatives. Quantitative in vivo bioavailability data for specific pyridazinone compounds before and after formulation is limited in publicly available literature.
| Compound Class | Initial Challenge | Formulation Strategy | Key Improvement | Reference |
| Pyridazinone Derivative (PPD) | Poor aqueous solubility | Co-solvency with DMSO | Maximum mole fraction solubility of 4.67 × 10⁻¹ in neat DMSO vs. 5.82 × 10⁻⁶ in neat water at 318.2 K | [10] |
| Tricyclic Pyridazinone | Poor aqueous solubility | Methylsulfoxide substitution | Aqueous solubility improved to 37.4 μg/mL while maintaining potent activity (AC₅₀ = 73 nM) | |
| Pyridazinone-based MAO-B Inhibitors | CNS delivery | Chemical modification | Lead compounds showed a tendency to traverse the blood-brain barrier in a PAMPA assay | |
| Pyridazinone-based CB2 Ligands | Pharmacokinetic profile | Structural modification | Favorable in silico pharmacokinetic profile predicted |
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of a pyridazinone compound.
Methodology:
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Preparation: Prepare buffers at desired pH values (e.g., pH 1.2, 4.5, 6.8).
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Addition of Compound: Add an excess amount of the solid pyridazinone compound to a known volume of each buffer in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
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Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
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Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Caco-2 Permeability Assay for Intestinal Absorption and Efflux
Objective: To assess the intestinal permeability and potential for active efflux of a pyridazinone compound.
Methodology:
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Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
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Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
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Preparation of Dosing Solutions: Prepare a solution of the pyridazinone compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a relevant concentration.
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Permeability Measurement (A-B):
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Add the dosing solution to the apical (A) side of the Transwell®.
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Add fresh transport buffer to the basolateral (B) side.
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Incubate at 37°C with gentle shaking.
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At predetermined time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (B-A):
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Add the dosing solution to the basolateral (B) side.
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Add fresh transport buffer to the apical (A) side.
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Incubate and sample from the apical side as described above.
-
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Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS.
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Calculation:
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Calculate the apparent permeability coefficient (Papp) for both directions (A to B and B to A).
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Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Visualizations
Signaling Pathways
Caption: PDE4 Signaling Pathway Inhibition.
Caption: MAO-B Signaling Pathway Inhibition.
Caption: Cannabinoid Receptor 2 (CB2) Signaling.
Experimental Workflow and Logical Relationships
Caption: Experimental Workflow for Improving Bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current Trends in Clinical Trials of Prodrugs [mdpi.com]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors | AVESİS [avesis.inonu.edu.tr]
- 10. Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Novel Compound Dosage for Cell Culture Experiments
Disclaimer: There is currently a significant lack of publicly available scientific literature regarding the specific biological effects and mechanism of action of Dimorpholinopyridazinone in cell culture experiments for research and drug development. The vast majority of available data pertains to its use in the cosmetics industry as a UV filter and optical brightener.
Therefore, this technical support center provides a generalized framework for optimizing the dosage of a novel pyridazinone-based compound, such as a potential kinase inhibitor. Researchers using this compound for a specific biological application should adapt these guidelines based on their own internal experimental data.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for a novel pyridazinone compound in cell culture?
For a novel compound with unknown potency, it is advisable to start with a broad range of concentrations to determine the dose-response curve. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range helps to identify the concentrations at which the compound exhibits biological activity, cytotoxicity, or no effect.
Q2: How long should I treat my cells with the compound?
The optimal treatment duration depends on the biological question being investigated and the nature of the cellular process being studied. For acute effects on signaling pathways, a short treatment time (e.g., 30 minutes to 6 hours) may be sufficient. For long-term effects, such as changes in cell proliferation or apoptosis, a longer treatment duration (e.g., 24, 48, or 72 hours) is typically necessary. It is recommended to perform a time-course experiment to determine the optimal endpoint.
Q3: How can I determine if my compound is cytotoxic?
Cytotoxicity can be assessed using various cell viability assays, such as MTT, MTS, or CellTiter-Glo®, which measure metabolic activity. Alternatively, assays that measure membrane integrity, like trypan blue exclusion or LDH release, can be used. It is crucial to distinguish between cytotoxic effects (cell death) and cytostatic effects (inhibition of proliferation).
Q4: My compound has poor solubility in aqueous media. How can I prepare my stock solutions?
Many small molecules have limited aqueous solubility and are typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then serially diluted in cell culture medium to the final desired concentrations. It is important to ensure that the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. A vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at any concentration. | 1. Compound is inactive in the chosen cell line or assay. 2. Inadequate treatment duration. 3. Compound degradation in culture medium. 4. Incorrect compound concentration. | 1. Test the compound in a different, potentially more sensitive, cell line. 2. Perform a time-course experiment with longer incubation times. 3. Assess the stability of the compound under experimental conditions. 4. Verify the concentration of the stock solution. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Inaccurate pipetting of the compound. 4. Cell contamination. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Use calibrated pipettes and mix well after adding the compound. 4. Regularly check for microbial contamination. |
| Precipitation of the compound in the culture medium. | 1. The final concentration exceeds the compound's solubility limit in the medium. 2. Interaction with components of the serum or medium. | 1. Lower the final concentration of the compound. 2. Test the compound's solubility in serum-free medium. 3. Visually inspect the medium for precipitation before and after adding to cells. |
| Discrepancy between expected and observed results based on literature for similar compounds. | 1. Cell line-specific differences in the expression of the target protein or pathway components. 2. Off-target effects of the compound. 3. Differences in experimental conditions (e.g., cell density, serum concentration). | 1. Verify the expression of the target protein in your cell line (e.g., by Western blot or qPCR). 2. Consider performing target engagement or selectivity profiling assays. 3. Standardize and report all experimental parameters. |
Experimental Protocols
General Protocol for Determining IC50 Value
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).
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Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a cell culture incubator.
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Viability Assay: After incubation, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
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Data Analysis: Read the plate using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus log-transformed compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
Visualizations
General Experimental Workflow for Compound Optimization
Troubleshooting Dimorpholinopyridazinone synthesis reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimorpholinopyridazinone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and plausible synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, 4,5-dichloro-3(2H)-pyridazinone, typically from mucochloric acid and hydrazine. The second step is a nucleophilic aromatic substitution reaction where 4,5-dichloro-3(2H)-pyridazinone is reacted with morpholine to yield the final product.
Q2: What is a common method for the synthesis of the 4,5-dichloro-3(2H)-pyridazinone precursor?
A2: A frequently cited method for the synthesis of 4,5-dichloro-3(2H)-pyridazinone involves the reaction of mucochloric acid with hydrazine hydrate.[1] This reaction is typically carried out under acidic conditions and heating. Another method involves the treatment of a pyridazone with phosphorus oxychloride.[2]
Q3: What are the key reaction parameters to control during the substitution reaction with morpholine?
A3: Key parameters to control include reaction temperature, reaction time, solvent, and the stoichiometry of the reagents. The reaction of 2-substituted-4,5-dichloro-3(2H)-pyridazinones with amines is often carried out by refluxing in a suitable solvent like acetonitrile, with a base such as cesium carbonate.[3] For the disubstitution to occur, more forcing conditions (e.g., higher temperature, longer reaction time, or excess morpholine) may be necessary compared to the monosubstitution.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (4,5-dichloro-3(2H)-pyridazinone), it is possible to observe the consumption of the starting material and the appearance of new spots corresponding to the mono-substituted intermediate and the final di-substituted product.
Q5: What are the expected side products in this synthesis?
A5: The primary side product is the mono-substituted intermediate, 4-chloro-5-morpholino-3(2H)-pyridazinone. Depending on the reaction conditions, other side products could arise from reactions with impurities or solvent. Incomplete reaction will also leave unreacted starting material.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of 4,5-dichloro-3(2H)-pyridazinone (Precursor)
| Potential Cause | Suggested Solution |
| Incomplete reaction of mucochloric acid and hydrazine. | - Ensure the reaction is heated to the appropriate temperature for a sufficient duration as specified in the protocol.[1] - Verify the quality and concentration of the acid catalyst. |
| Degradation of starting material or product. | - Avoid excessively high temperatures or prolonged reaction times. - Ensure the work-up procedure is performed promptly after the reaction is complete. |
| Inefficient extraction of the product. | - Use an appropriate organic solvent for extraction, such as diethyl ether.[2] - Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
| Loss of product during purification. | - If recrystallization is used, select an appropriate solvent system to minimize solubility of the product in the cold solvent.[2] - If using column chromatography, choose a suitable stationary and mobile phase to ensure good separation. |
Issue 2: Low Yield of this compound (Final Product)
| Potential Cause | Suggested Solution |
| Incomplete reaction. | - Increase the reaction temperature or prolong the reaction time. - Increase the molar excess of morpholine. A two to ten-fold excess of amine is sometimes used in similar reactions. - Ensure the base used (e.g., cesium carbonate) is anhydrous and of good quality.[3] |
| Predominance of the mono-substituted product. | - This indicates that the reaction conditions are not forcing enough for the second substitution. Increase the reaction temperature and/or reaction time. - Consider using a higher boiling point solvent. |
| Poor quality of starting 4,5-dichloro-3(2H)-pyridazinone. | - Purify the dichloropyridazinone precursor before use. Impurities may interfere with the reaction. |
| Side reactions involving morpholine. | - While less common in this type of reaction, ensure the reaction is performed under an inert atmosphere if morpholine degradation is suspected. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Co-elution of the product and the mono-substituted intermediate during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Product is an oil or does not crystallize. | - Attempt to form a salt of the product (e.g., hydrochloride salt) which may be more crystalline. - Try different solvents or solvent mixtures for recrystallization. |
| Presence of residual morpholine. | - Wash the crude product with a dilute acidic solution (e.g., 1M HCl) during the work-up to remove excess morpholine. Ensure the product is not acid-labile. - High-vacuum drying can help remove volatile impurities. |
Experimental Protocols
Synthesis of 4,5-dichloro-3(2H)-pyridazinone
A mixture of mucochloric acid and hydrazine hydrate in a suitable solvent with an acid catalyst is heated under reflux. After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization.[1]
Synthesis of this compound
To a solution of 4,5-dichloro-3(2H)-pyridazinone in a solvent such as acetonitrile, an excess of morpholine and a base (e.g., cesium carbonate or triethylamine) are added. The reaction mixture is heated under reflux and the progress is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization.[3]
Visualizations
References
Dimorpholinopyridazinone stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and proper storage of dimorpholinopyridazinone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, well-ventilated area, protected from light and moisture.[1] For optimal integrity, storage at low temperatures (e.g., 2-8 °C or -20 °C) is advisable, especially for long-term storage.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound can be influenced by several environmental factors. These include:
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Temperature: Elevated temperatures can accelerate degradation processes.[2][3]
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pH: The compound may be susceptible to hydrolysis under acidic or basic conditions.[2][3]
-
Light: Exposure to UV or visible light can lead to photodegradation.[4]
-
Oxidation: The presence of oxidizing agents can cause oxidative degradation.[4]
Q3: How can I assess the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the purity and degradation of your sample over time. This involves comparing the chromatogram of a stored sample to that of a freshly prepared standard solution. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, moisture).2. Prepare fresh stock solutions for each experiment.3. Perform a quick purity check using HPLC or another suitable analytical method. |
| Appearance of unknown peaks in HPLC analysis | The compound has degraded into one or more new products. | 1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their retention times.2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. |
| Loss of compound potency | Significant degradation of the active pharmaceutical ingredient (API). | 1. Re-evaluate the storage and handling procedures.2. Quantify the amount of remaining active compound using a validated analytical method.3. Consider re-purifying the sample if significant degradation has occurred. |
| Discoloration or change in physical appearance | Potential chemical degradation. | 1. Do not use the compound if its physical appearance has changed.2. Investigate the cause of degradation by reviewing storage conditions and potential contaminants. |
Stability Data (Illustrative)
Table 1: Illustrative pH Stability of this compound in Solution at 25°C
| pH | Buffer System | Incubation Time (hours) | % Degradation (Illustrative) |
| 2.0 | 0.01 M HCl | 24 | 15% |
| 4.5 | Acetate Buffer | 24 | 5% |
| 7.4 | Phosphate Buffer | 24 | <1% |
| 9.0 | Borate Buffer | 24 | 10% |
| 12.0 | 0.01 M NaOH | 24 | 25% |
Table 2: Illustrative Thermal and Photostability of Solid this compound
| Condition | Duration | % Degradation (Illustrative) |
| 40°C / 75% RH | 4 weeks | 2% |
| 60°C | 2 weeks | 8% |
| Photostability (ICH Q1B) | 1.2 million lux hours | 5% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example)
Objective: To develop a method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This is an example method and must be validated for the specific analysis of this compound.
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
References
Minimizing off-target effects of Dimorpholinopyridazinone in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dimorpholinopyridazinone and related pyridazinone-based compounds in in vivo studies. The focus is on minimizing off-target effects and ensuring robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
Currently, the specific biological target of this compound is not definitively identified in publicly available literature. However, the pyridazinone scaffold is a common feature in a class of molecules that act as kinase inhibitors.[1] For instance, certain pyridazinone derivatives have been developed as potent inhibitors of C-terminal Src Kinase (CSK), a negative regulator of Src-family kinases involved in T-cell signaling.[2][3] Therefore, it is plausible that this compound may also function as a kinase inhibitor. Researchers are advised to perform target identification and validation studies to elucidate its precise mechanism of action.
Q2: What are the common off-target effects associated with pyridazinone-based kinase inhibitors?
Off-target effects for any small molecule inhibitor are highly specific to the compound's structure and the biological context. For kinase inhibitors, off-target effects often arise from the high degree of conservation in the ATP-binding pocket across the human kinome.[4] Without a specific target identified for this compound, a kinome-wide scan is the most effective way to identify potential off-targets. Common off-target kinases can lead to unexpected phenotypes or toxicity. For example, off-target inhibition of kinases involved in cell cycle control or metabolic pathways could lead to unintended cellular responses.
Q3: How can I minimize off-target effects of this compound in my in vivo experiments?
Minimizing off-target effects is crucial for attributing observed phenotypes to the intended target. Several strategies can be employed:
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Dose Optimization: Use the lowest effective dose that elicits the desired on-target effect. A thorough dose-response study should be conducted to determine the optimal concentration.
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Selective Analogs: If available, compare the effects of this compound with structurally related but less active or inactive analogs. This can help to distinguish on-target from off-target or compound-specific effects.
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Orthogonal Approaches: Confirm key findings using a different inhibitory modality, such as RNAi or CRISPR-Cas9, to knock down the putative target.
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Kinome Profiling: Proactively identify potential off-targets by screening this compound against a large panel of kinases.[4][5] This can help in anticipating and controlling for potential off-target effects.
-
Control Experiments: Always include appropriate vehicle controls in your in vivo studies.
Troubleshooting Guides
Problem 1: Unexpected Toxicity or Adverse Events in Animal Models
Possible Cause: High dosage leading to off-target effects or inherent toxicity of the compound.
Troubleshooting Steps:
-
Review Dosing: Re-evaluate the dose administered. Was it based on a thorough dose-response study?
-
Conduct a Dose-Ranging Study: If not already done, perform a dose-ranging study to identify the maximum tolerated dose (MTD).
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Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, or organ damage (histopathology). A study on a pyridazinone derivative in an orthotopic osteosarcoma model showed no significant toxicity at doses of 10 mg/kg and 50 mg/kg, as assessed by mouse weight and liver/kidney histology.
-
Assess Off-Target Effects: Perform in vitro kinase profiling to identify potential off-target kinases that might be responsible for the toxicity.
-
Pharmacokinetic Analysis: Analyze the pharmacokinetic profile of the compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Poor pharmacokinetic properties can lead to high, sustained exposure and toxicity.
Problem 2: Discrepancy Between in vitro and in vivo Efficacy
Possible Cause: Poor bioavailability, rapid metabolism, or context-dependent target engagement.
Troubleshooting Steps:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Conduct PK/PD studies to correlate drug exposure with the biological response. For a pyridazinone-based CSK inhibitor, oral dosing at 100 mg/kg resulted in measurable plasma concentrations and a functional response in mouse spleens 6 hours post-dose.[2]
-
Formulation Optimization: The formulation of the compound for in vivo administration can significantly impact its solubility and bioavailability. Experiment with different vehicle formulations.
-
Cellular Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is engaging its target in the cellular context.[6][7][8][9][10]
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Assess Target Accessibility: In the in vivo setting, the compound may not be reaching the target tissue at a sufficient concentration. Tissue distribution studies can help to address this.
Quantitative Data Summary
Table 1: Representative Kinase Selectivity Profile for a Pyridazinone-Based Inhibitor (Example: CSK Inhibitor)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CSK |
| CSK | 10 | 1 |
| LCK | >10,000 | >1000 |
| SRC | 500 | 50 |
| YES | 800 | 80 |
| FYN | 1,200 | 120 |
| AURKA | >10,000 | >1000 |
| CDK2 | >10,000 | >1000 |
This table presents hypothetical data for illustrative purposes, based on the expected selectivity profile of a potent and selective CSK inhibitor.
Table 2: Example In Vivo Dosing and Tolerability of a Pyridazinone Compound
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Observation |
| Pyridazinone 4ba | 10 | Intraperitoneal | Mouse | No significant weight loss or signs of liver/kidney toxicity. |
| Pyridazinone 4ba | 50 | Intraperitoneal | Mouse | No significant weight loss or signs of liver/kidney toxicity. |
| Pyridazinone 13 | 100 | Oral | Mouse | Extended exposure with maximum concentration at 7 hours. |
Data in this table is based on published studies on pyridazinone derivatives.[2]
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Profiling using KiNativ™
This method assesses the binding of an inhibitor to a large number of kinases in their native state within a cell lysate.[11][12]
Methodology:
-
Cell Lysate Preparation: Prepare lysates from the cell line of interest under native conditions to preserve kinase activity.
-
Inhibitor Incubation: Incubate the cell lysate with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control.
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Probe Labeling: Add a biotinylated ATP/ADP acyl-phosphate probe (e.g., ActivX™ probe) to the lysates. This probe covalently labels the active site of kinases that are not occupied by the inhibitor.
-
Enrichment of Labeled Peptides: Digest the proteome with trypsin and enrich for the biotin-labeled peptides using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched peptides by quantitative mass spectrometry to identify and quantify the kinases that were labeled by the probe.
-
Data Analysis: The decrease in probe labeling in the presence of the inhibitor corresponds to target engagement. Generate dose-response curves to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein in a cellular environment.[6][7][8][9][10]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using a specific antibody-based method (e.g., Western blot, ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
Technical Support Center: Addressing Resistance to Pyridazinone-Based Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridazinone-based drugs and encountering resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of our pyridazinone-based compound in our long-term cell culture experiments. What could be the reason?
A1: This is a classic sign of acquired drug resistance. Continuous exposure to a therapeutic agent can lead to the selection and proliferation of a subpopulation of cells that have developed mechanisms to evade the drug's effects. One of the most common mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the drug out of the cell.[1]
Q2: How can we confirm if our cell line has developed resistance to our pyridazinone-based drug?
A2: The most direct way is to determine the half-maximal inhibitory concentration (IC50) of your drug on the suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value for the treated line indicates the development of resistance. You can perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of drug concentrations to determine the IC50.
Q3: What are the known mechanisms of resistance to pyridazinone-based drugs?
A3: While mechanisms can be drug-specific, common resistance pathways include:
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Increased drug efflux: Overexpression of ABC transporters like P-gp (ABCB1) and BCRP (ABCG2) is a well-documented mechanism that reduces intracellular drug concentration.[1]
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Alterations in drug targets: Mutations in the target protein can reduce the binding affinity of the pyridazinone-based drug.
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Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of the drug. For instance, activation of the JNK signaling pathway has been implicated in resistance to various cancer therapies.[2][3][4][5][6] Similarly, alterations in the VEGFR-2 signaling pathway can contribute to resistance to anti-angiogenic therapies.[7][8][9]
Q4: Can we reverse the observed resistance to our pyridazinone compound?
A4: In some cases, resistance can be reversed or circumvented. If the resistance is mediated by ABC transporters, co-administration of an ABC transporter inhibitor (e.g., verapamil, tariquidar for P-gp; Ko143 for BCRP) with your pyridazinone drug may restore its efficacy. For resistance involving bypass signaling pathways, combination therapy with an inhibitor of the activated pathway may be effective.
Troubleshooting Guides
Troubleshooting IC50 Determination Assays
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, edge effects on the plate, pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Use calibrated multichannel pipettes. |
| Cell viability exceeds 100% at low drug concentrations | Hormesis (a stimulatory effect at low doses), error in background subtraction. | This can be a real biological effect. Ensure your normalization is correct (subtracting the blank and dividing by the vehicle control). If it persists, it is part of the dose-response curve.[10] |
| Inconsistent IC50 values between experiments | Variation in cell passage number, different batches of reagents (e.g., serum), incubation time differences. | Use cells within a consistent range of passage numbers. Use the same lot of reagents whenever possible. Ensure precise timing of drug addition and assay readout. |
| Unable to generate a complete sigmoidal curve | Drug concentration range is too narrow or not centered around the IC50. Drug may not be potent enough to achieve 100% inhibition. | Perform a wider range of drug concentrations in a preliminary experiment to identify the approximate IC50. If the curve flattens out before reaching 0% viability, this may represent the maximum effect of the drug (Emax). |
Troubleshooting Western Blotting for Resistance Markers (e.g., P-gp, BCRP)
| Problem | Possible Cause(s) | Solution(s) |
| Weak or no signal for the target protein | Insufficient protein loading, low antibody concentration, poor antibody quality, inefficient transfer. | Increase the amount of protein loaded. Optimize the primary antibody concentration. Ensure the antibody is validated for Western blotting. Confirm successful protein transfer using Ponceau S staining.[11][12][13] |
| High background | Antibody concentration too high, insufficient washing, blocking is inadequate. | Reduce the primary and/or secondary antibody concentration. Increase the duration and number of wash steps. Try a different blocking agent (e.g., BSA instead of milk).[11][12] |
| Non-specific bands | Primary antibody is not specific enough, protein degradation. | Use a more specific antibody. Perform the experiment with a positive and negative control cell lysate. Add protease inhibitors to your lysis buffer.[11][12] |
Troubleshooting Drug Efflux Assays (Flow Cytometry)
| Problem | Possible Cause(s) | Solution(s) |
| Weak fluorescence signal | Insufficient dye loading, low expression of the transporter, incorrect laser and filter setup. | Optimize dye concentration and incubation time. Use a positive control cell line with known transporter expression. Ensure the correct lasers and filters for the specific fluorescent substrate are being used.[14][15][16] |
| High background fluorescence | Incomplete washing of the dye, cell autofluorescence. | Include additional wash steps after dye loading. Use an unstained control to set the baseline fluorescence. Consider using a viability dye to exclude dead cells, which can be highly autofluorescent.[14][15][16] |
| No difference in fluorescence with and without the inhibitor | The cell line does not express the transporter, the inhibitor is not effective or used at the wrong concentration, the pyridazinone drug is not a substrate for the transporter being assayed. | Confirm transporter expression by Western blot or qPCR. Use a known, potent inhibitor as a positive control. Test a range of inhibitor concentrations. |
Quantitative Data
Table 1: Impact of ABCB1 (P-gp) Overexpression on Drug Efficacy
| Cell Line | Transporter Expressed | Drug | IC50 (µM) in Parental Cells | IC50 (µM) in Resistant Cells | Resistance Factor (RF) |
| SW620 | ABCB1 | HS-173 | 0.8 ± 0.1 | 12.5 ± 1.2 | 15.6 |
| KB-C2 | ABCB1 | HS-173 | 1.1 ± 0.2 | 18.3 ± 2.1 | 16.6 |
| Source: Adapted from data on a PI3K inhibitor, demonstrating the principle of ABCB1-mediated resistance.[1] |
Table 2: Impact of ABCG2 (BCRP) Overexpression on Drug Efficacy
| Cell Line | Transporter Expressed | Drug | IC50 (µM) in Parental Cells | IC50 (µM) in Resistant Cells | Resistance Factor (RF) |
| HEK293/pcDNA3.1 | ABCG2 | HS-173 | 1.3 ± 0.2 | 15.8 ± 1.5 | 12.2 |
| NCI-H460/MX20 | ABCG2 | HS-173 | 1.5 ± 0.3 | 22.4 ± 2.5 | 14.9 |
| Source: Adapted from data on a PI3K inhibitor, demonstrating the principle of ABCG2-mediated resistance.[1] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) on the parental cell line to determine the IC50 of the pyridazinone-based drug.
-
Initial drug exposure: Culture the parental cells in media containing the drug at a concentration equal to the IC50.
-
Monitor cell viability: Initially, a significant number of cells will die. Continue to culture the surviving cells, replacing the drug-containing media every 2-3 days.
-
Dose escalation: Once the cells have recovered and are proliferating steadily, gradually increase the drug concentration. A common approach is to increase the concentration by 1.5 to 2-fold.
-
Repeat dose escalation: Continue this process of recovery and dose escalation until the cells are able to proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50).
-
Characterize the resistant cell line: Periodically determine the IC50 of the resistant cell line to monitor the level of resistance. It is also advisable to cryopreserve cells at different stages of resistance development.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp (ABCB1) Activity
-
Cell preparation: Harvest sensitive and resistant cells and resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Dye loading: Add Rhodamine 123 to a final concentration of 1 µM. For inhibitor controls, pre-incubate cells with an ABCB1 inhibitor (e.g., 10 µM verapamil) for 30 minutes before adding the dye.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake.
-
Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular dye.
-
Efflux period: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells by flow cytometry. A lower fluorescence signal in the resistant cells compared to the sensitive cells indicates active efflux of the dye. The inhibitor-treated resistant cells should show an increase in fluorescence, similar to the sensitive cells.
Visualizations
Caption: Workflow for developing and characterizing a drug-resistant cell line.
Caption: JNK pathway activation as a resistance mechanism to pyridazinone drugs.
References
- 1. ABCB1 and ABCG2 Overexpression Mediates Resistance to the Phosphatidylinositol 3-Kinase Inhibitor HS-173 in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 3. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Taking out the JNK: A window of opportunity to improve cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. biocompare.com [biocompare.com]
- 16. hycultbiotech.com [hycultbiotech.com]
Strategies to reduce the toxicity of pyridazinone derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of pyridazinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of toxicity associated with pyridazinone derivatives?
A1: The toxicity of pyridazinone derivatives is often linked to several cellular mechanisms. A primary mechanism is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[1][2][3] This can disturb cellular homeostasis and trigger programmed cell death, or apoptosis.[1] Key apoptotic events observed include the activation of caspases (like caspase-3), externalization of phosphatidylserine, and DNA fragmentation.[1] Some derivatives may also cause cell cycle disruption.[1]
Q2: What is a Structure-Activity Relationship (SAR) study and how can it help reduce toxicity?
A2: A Structure-Activity Relationship (SAR) study involves synthesizing a series of chemical analogs of a lead compound and evaluating how changes in their chemical structure affect their biological activity and toxicity.[4][5] By systematically modifying different parts of the pyridazinone scaffold, researchers can identify which substituents or structural features are associated with toxicity.[4][6] This knowledge allows for the rational design of new derivatives with an improved therapeutic window—maintaining or improving efficacy while reducing toxic side effects.
Q3: How can bioisosteric replacement be used to mitigate the toxicity of a lead compound?
A3: Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties.[7][8] The goal is to create a new molecule that retains the desired biological activity but has a different, and hopefully improved, toxicity profile, metabolic stability, or bioavailability.[7][8] For example, replacing a metabolically liable group with a more stable bioisostere can prevent the formation of toxic metabolites.
Q4: What is a prodrug strategy, and when should I consider it for my pyridazinone derivative?
A4: A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical reactions.[9][10] This strategy can be used to overcome various issues, including high toxicity.[10][11] You should consider a prodrug approach if your parent drug has a narrow therapeutic index, poor solubility, or causes localized toxicity (e.g., gastrointestinal irritation).[9][12] By masking a toxic functional group with a promoiety, a prodrug can improve the drug's pharmacokinetic profile and reduce off-target effects.[11]
Troubleshooting Guides
Issue: My lead pyridazinone derivative shows high cytotoxicity against normal cell lines in vitro.
This guide outlines a systematic approach to troubleshoot and mitigate unintended cytotoxicity.
Caption: Workflow for addressing high in vitro cytotoxicity.
Issue: I suspect my compound is inducing oxidative stress. How can I confirm this and what are the next steps?
This guide provides steps to verify and address compound-induced oxidative stress.
Caption: Confirming and understanding oxidative stress pathways.
Quantitative Data Summary
The following tables summarize toxicity data for select pyridazinone derivatives from cited literature, illustrating how structural modifications can influence cytotoxicity.
Table 1: In Vitro Cytotoxicity of Pyridazinone Derivatives
| Compound ID | Modification | Cell Line | Assay | IC50 / LC50 | Citation |
| Series 1 | Various Substituents | HCT116 | MTT | Varies | [4] |
| Series 2 | Piperazinyl Linker | AGS | MTT | Varies (e.g., Cmpd 12, 22 show activity) | [6] |
| T6 | N/A | L929 (Fibroblast) | N/A | Less toxic than T3 | [4] |
| DCPYR | Unsubstituted | MAC 16 | N/A | Manifold higher activity than arylated pyridazones | [13] |
Table 2: In Vivo / Ex Vivo Toxicity Data
| Compound ID | Organism/Model | Test | Result | Comparison | Citation |
| Novel Series | Artemia salina | Lethality | LC50 > 100 µg/mL | - | [4] |
| Cmpd 50 (HCl salt) | Mice | Acute Toxicity | 2.2 times lower than hydralazine | Hydralazine | [14] |
| Two lead cmpds | Mice | LD50 | > 300 mg/kg (i.p.) | Digoxin (17.78 mg/kg oral) | [15] |
Key Experimental Protocols
1. Protocol: Assessment of Cytotoxicity by MTT Assay
This protocol is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To determine the concentration of a pyridazinone derivative that inhibits cell viability by 50% (IC50).
-
Methodology:
-
Cell Seeding: Seed cells (e.g., AGS, HCT116) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Protocol: Detection of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye carboxy-H2DCFDA to detect intracellular ROS levels.
-
Objective: To determine if a pyridazinone derivative induces oxidative stress by measuring ROS generation.
-
Methodology:
-
Cell Treatment: Seed and treat cells (e.g., HL-60) with the desired concentration of the pyridazinone derivative for a specific time (e.g., 18 hours).[1] Include a vehicle control and a positive control (e.g., H₂O₂ or bortezomib).[1]
-
Dye Loading: After treatment, harvest the cells and wash them with PBS. Resuspend the cells in pre-warmed PBS containing 10 µM carboxy-H2DCFDA.[1]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The dye is deacetylated by intracellular esterases and later oxidized by ROS into its fluorescent form.[1]
-
Flow Cytometry Analysis: Wash the cells to remove excess dye and resuspend them in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., with a 488 nm excitation laser and monitoring green fluorescence).[1]
-
Data Analysis: Quantify the shift in fluorescence intensity in treated cells compared to the control to determine the extent of ROS production.
-
3. Protocol: Assessment of Apoptosis by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the induction of apoptosis by a pyridazinone derivative.
-
Methodology:
-
Cell Treatment: Treat cells with the pyridazinone derivative at various concentrations (e.g., IC50 and 2x IC50) for a set period (e.g., 48 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compound.[1]
-
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. Involvement of Pyocyanin in Promoting LPS-Induced Apoptosis, Inflammation, and Oxidative Stress in Bovine Mammary Epithelium Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. acs.org [acs.org]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug Strategies for Critical Drug Developability Issues: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sarpublication.com [sarpublication.com]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of Dimorpholinopyridazinone delivery for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vivo use of Dimorpholinopyridazinone. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is a heterocyclic organic compound with the molecular formula C12H18N4O3.[1][2][3] While specific literature on this compound's mechanism is limited, based on its core pyridazinone structure, it is hypothesized to act as a phosphodiesterase 4 (PDE4) inhibitor.[4][5][6] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells.[5][7] This mechanism suggests potential therapeutic applications in inflammatory diseases.[5][8][9]
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: The primary challenge for the in vivo delivery of this compound, like many pyridazinone derivatives, is its predicted poor aqueous solubility.[10][11] This can lead to low bioavailability, variable drug exposure, and difficulty in preparing suitable formulations for administration to animal models.[12]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to keep the compound at -20°C. Stock solutions should be stored at -80°C to minimize degradation.
Q4: Which animal models are suitable for in vivo studies with this compound?
A4: The choice of animal model will depend on the therapeutic area being investigated. Given its putative anti-inflammatory action as a PDE4 inhibitor, rodent models of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis are commonly used.[5][8] For example, lipopolysaccharide (LPS)-induced pulmonary inflammation in mice or rats is a well-established model to assess the anti-inflammatory potential of PDE4 inhibitors.[6]
Q5: What are the key considerations for preclinical toxicology studies?
A5: Preclinical toxicology studies are essential to determine the safety profile of this compound.[13][14] These studies typically involve acute, sub-acute, and chronic toxicity testing in at least two species (one rodent and one non-rodent).[14] Key parameters to evaluate include mortality, clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathology of major organs.[13]
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Formulation | Poor aqueous solubility of this compound. | - Increase the concentration of the co-solvent (e.g., DMSO, ethanol).- Use a surfactant such as Tween® 80 or Cremophor® EL.[15]- Prepare a microemulsion or a solid dispersion.[16][17]- Sonication may help in dissolving the compound. |
| High Variability in Pharmacokinetic (PK) Data | Inconsistent drug absorption due to poor solubility and/or formulation issues. | - Optimize the formulation to ensure complete dissolution of the compound.- Ensure uniform and accurate dosing for all animals.- Consider a different route of administration (e.g., intravenous) to bypass absorption variability. |
| Lack of Efficacy in Animal Model | - Insufficient drug exposure at the target site.- The chosen animal model is not appropriate for the compound's mechanism of action.- The dosing regimen (dose and frequency) is suboptimal. | - Conduct a dose-ranging study to determine the optimal dose.- Analyze plasma and tissue drug concentrations to confirm target engagement.- Re-evaluate the suitability of the animal model. |
| Adverse Effects Observed in Animals (e.g., weight loss, lethargy) | - The compound may have off-target effects or inherent toxicity.- The formulation vehicle may be causing adverse reactions. | - Conduct a dose de-escalation study to find the maximum tolerated dose (MTD).- Administer the vehicle alone to a control group to assess its effects.- Perform detailed toxicology studies to identify the cause of the adverse effects.[13] |
| Difficulty in Achieving Sink Conditions in Dissolution Testing | The low solubility of the compound in the dissolution medium. | - Add a surfactant, such as sodium lauryl sulfate (SLS), to the dissolution medium.[18]- Use a dissolution medium with a pH that favors the solubility of the compound.[19] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H18N4O3 | [1][2][3] |
| Molecular Weight | 266.30 g/mol | [1][2] |
| XlogP3 | -0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
Table 2: Example Formulation for Oral Administration of a Poorly Soluble Pyridazinone Derivative
| Component | Concentration | Purpose |
| Pyridazinone Derivative | 10 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 10% (v/v) | Co-solvent |
| Tween® 80 | 5% (v/v) | Surfactant/Solubilizer |
| Saline (0.9% NaCl) | 85% (v/v) | Vehicle |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the mixture until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Add the required volume of Tween® 80 and vortex thoroughly.
-
Add the required volume of saline to the mixture in a dropwise manner while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of LPS-Induced Pulmonary Inflammation
-
Animals: Use 8-10 week old male C57BL/6 mice.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Groups: Divide the animals into the following groups (n=8-10 per group):
-
Vehicle control (formulation vehicle only)
-
LPS + Vehicle
-
LPS + this compound (low dose)
-
LPS + this compound (high dose)
-
LPS + Dexamethasone (positive control)
-
-
Dosing: Administer this compound or vehicle orally (e.g., 10 mL/kg) one hour before LPS challenge.
-
LPS Challenge: Administer LPS (e.g., 10 µg in 50 µL of sterile saline) intranasally to induce lung inflammation. The vehicle control group will receive intranasal saline.
-
Bronchoalveolar Lavage (BAL): 24 hours after LPS challenge, euthanize the mice and perform a bronchoalveolar lavage with sterile PBS.
-
Cell Count and Cytokine Analysis: Centrifuge the BAL fluid and count the total and differential number of inflammatory cells (neutrophils, macrophages) in the cell pellet. Analyze the supernatant for pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: Putative signaling pathway of this compound.
Caption: Workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. This compound | C12H18N4O3 | CID 9878472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. PubChemLite - this compound (C12H18N4O3) [pubchemlite.lcsb.uni.lu]
- 4. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. gdddrjournal.com [gdddrjournal.com]
- 13. edelweisspublications.com [edelweisspublications.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. 2024.sci-hub.box [2024.sci-hub.box]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Animal Models for Dimorpholinopyridazinone (as a putative Phosphodiesterase Inhibitor) Testing
Frequently Asked Questions (FAQs)
Q1: We are seeing significant variability in the anti-inflammatory response to our compound in the carrageenan-induced paw edema model. What are the common causes?
A1: High variability in this model can stem from several factors:
-
Injection Technique: Inconsistent volume or location of carrageenan injection can lead to variable edema. Ensure precise subcutaneous injection into the plantar surface of the hind paw.
-
Animal Strain and Age: Different rodent strains (e.g., Sprague Dawley vs. Wistar rats) can exhibit varied inflammatory responses. Age can also be a factor; ensure a consistent and narrow age range for all animals in a study.
-
Measurement Method: Plethysmometer measurements can be operator-dependent. Ensure consistent immersion depth and proper calibration. Caliper measurements can also vary; use a consistent measurement point.
-
Housing Conditions: Stress from improper handling or housing can alter inflammatory responses. Allow for adequate acclimatization and use soft bedding to avoid irritation to the inflamed paw.[1]
Q2: Our PDE inhibitor is expected to be neuroprotective, but we are observing high mortality in our middle cerebral artery occlusion (MCAO) stroke model in mice. What can we do to refine this?
A2: High mortality in the MCAO model is a common challenge. Refinements to consider include:
-
Surgical Skill and Consistency: This is a technically demanding surgery. Ensure the surgeon is highly experienced to minimize surgical time and variability in occlusion.
-
Anesthesia Protocol: The choice and duration of anesthesia can significantly impact physiological parameters. Use of volatile anesthetics like isoflurane allows for better control of anesthetic depth.[2]
-
Physiological Monitoring: Closely monitor and maintain core body temperature, heart rate, and respiration during and after surgery. Hypothermia is a common cause of post-operative mortality.[3]
-
Post-operative Care: Provide fluid support (e.g., subcutaneous saline) to prevent dehydration and ensure easy access to softened food.
Q3: We are testing a PDE4 inhibitor and are concerned about the common side effect of emesis. How can we assess nausea and vomiting in our rodent models?
A3: Assessing nausea and emesis in rodents is challenging as they cannot vomit. Researchers often use surrogate markers:
-
Pica Behavior: This is the consumption of non-nutritive substances like kaolin clay. An increase in kaolin consumption is often correlated with nausea-like states in rats.
-
Conditioned Taste Aversion: This involves pairing the drug with a novel flavored solution. If the animal experiences nausea, it will subsequently avoid that flavor.[4]
-
Larger Animal Models: For more direct assessment of emesis, ferret or dog models are often used as they have a vomit reflex.[5] However, the use of these models should be carefully justified and ethically reviewed. There are ongoing efforts to refine and reduce the use of these models by identifying human biomarkers of nausea.[6][7]
Q4: What is the best approach to model Alzheimer's disease for testing our compound?
A4: Several transgenic mouse models are available that recapitulate aspects of Alzheimer's pathology. The APP/PS1 double transgenic mouse is a commonly used model that develops amyloid-beta plaques.[8] When testing PDE inhibitors in this model, it has been shown that they can improve cognitive function and reduce neuronal apoptosis.[8][9]
Troubleshooting Guides
Inflammatory Models
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Edema in Carrageenan Model | Injection volume/site variability; Improper carrageenan solution preparation; Operator variability in measurement. | Standardize injection technique with trained personnel; Ensure carrageenan is fully dissolved and at the correct concentration; Use a calibrated plethysmometer and ensure consistent paw immersion.[1] |
| High Animal-to-Animal Variability in LPS-induced Cytokine Release | Animal stress; Inconsistent LPS dosage or administration route; Timing of blood collection. | Acclimatize animals properly; Ensure accurate dosing based on body weight and consistent IP or IV injection; Collect blood at a consistent time point post-LPS administration as cytokine peaks are transient.[10] |
| Lack of Therapeutic Effect in Collagen-Induced Arthritis (CIA) Model | Improper immunization protocol; Low disease incidence or severity; Inappropriate timing of drug administration. | Ensure proper emulsification of collagen with Freund's adjuvant; Use a susceptible mouse strain (e.g., DBA/1); Start treatment at the onset of clinical signs of arthritis. |
Neurological Disorder Models
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Infarct Size in MCAO Model | Inconsistent occlusion time; Anatomical variations in cerebral arteries; Inadequate physiological monitoring. | Precisely control the duration of filament insertion; Use a consistent animal supplier and strain; Monitor and maintain body temperature, blood pressure, and blood gases within a narrow physiological range.[11] |
| Floor Effect in Behavioral Tests (e.g., Rotarod) | Test parameters are too challenging for the model; Severe motor deficits in the animals. | Adjust the starting speed, acceleration, or duration of the rotarod test; Use a battery of tests that assess different aspects of neurological function (e.g., cylinder test for forelimb asymmetry, corner test for sensorimotor neglect).[12][13] |
| Seizure Model Unresponsive to Test Compound | Seizure model does not align with the compound's mechanism of action; Sub-therapeutic dose of the compound. | Select a model relevant to the PDE subtype targeted (e.g., different chemoconvulsants activate different pathways); Perform a dose-response study to determine the optimal therapeutic dose. |
Cardiovascular Models
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Mortality in Transverse Aortic Constriction (TAC) Model | Surgical error (e.g., aortic rupture, excessive constriction); Anesthetic overdose; Post-operative complications. | Ensure surgeon proficiency; Use an anesthetic protocol with a wide safety margin (e.g., isoflurane); Provide diligent post-operative monitoring and care, including analgesia and temperature support.[14] |
| Inaccurate Blood Pressure Readings | Improper cuff size or placement in tail-cuff plethysmography; Animal stress. | Use the correct cuff size for the animal's tail diameter; Acclimatize animals to the restraining device and measurement procedure over several days. |
| ECG Signal Artifacts | Poor electrode contact; Animal movement. | Ensure good subcutaneous placement of telemetry leads or good contact with external electrodes; Allow for a period of stabilization after handling before recording data.[15] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: House male Sprague Dawley rats (180-220 g) for at least one week under standard conditions with ad libitum access to food and water.[1]
-
Baseline Measurement: Measure the baseline volume of the right hind paw using a plethysmometer.
-
Compound Administration: Administer Dimorpholinopyridazinone or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired dose and time point before carrageenan injection.
-
Induction of Edema: Inject 100 µL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the plantar surface of the right hind paw.[1]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage inhibition of edema for the treated groups compared to the vehicle group.
Middle Cerebral Artery Occlusion (MCAO) in Mice
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., C57BL/6) with isoflurane. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert a silicon-coated 6-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery.
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
-
Post-operative Care: Suture the incision and allow the animal to recover in a heated cage. Administer analgesics and monitor for any signs of distress.
-
Neurological Assessment: Perform behavioral tests such as the corner test, cylinder test, and rotarod at 24 and 48 hours post-MCAO to assess functional deficits.[12][16]
-
Infarct Volume Measurement: At the study endpoint, euthanize the animals, remove the brains, and slice them into coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
Signaling Pathways and Workflows
Caption: Putative anti-inflammatory signaling pathway of this compound via PDE4 inhibition.
Caption: Experimental workflow for testing a neuroprotective compound in a mouse MCAO model.
Caption: Logical workflow for the refinement of animal experimental protocols.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Acquisition of Resting-State Functional Magnetic Resonance Imaging Data in the Rat [jove.com]
- 3. Getting Back to Basics: Surgical Monitoring in Rodents for Better Experiments [scintica.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refinement of animal studies on emesis by defining human biomarkers of nausea | NC3Rs [nc3rs.org.uk]
- 7. Less is more: reducing the reliance on animal models for nausea and vomiting research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 11. Improving Rodent Cardiovascular Research Outcomes with Integrated Surgical Monitoring | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. ucm.es [ucm.es]
Validation & Comparative
Validating the Mechanism of Action of a Novel Pyridazinone-Based PI3K Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of a potential phosphoinositide 3-kinase (PI3K) inhibitor with a dimorpholinopyridazinone scaffold, hereafter referred to as Compound X. As extensive searches of scientific literature did not yield data on this compound as a direct PI3K inhibitor, this document serves as a template, populated with representative data from known PI3K inhibitors to illustrate the experimental approach for validation. The methodologies and comparisons presented herein are intended to guide researchers in the evaluation of novel compounds targeting the PI3K/Akt/mTOR signaling pathway.
Introduction to the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] PI3K activation leads to the phosphorylation and subsequent activation of Akt, which in turn modulates a variety of downstream effectors, including the mammalian target of rapamycin (mTOR).[1] Validating the specific inhibitory action of a novel compound on this pathway is essential for its development as a targeted therapeutic agent.
Comparative Analysis of PI3K Inhibitors
A critical step in characterizing a novel inhibitor is to compare its potency and selectivity against established compounds. This section provides a comparative overview of Compound X (hypothetical data) and several well-characterized PI3K inhibitors: Alpelisib, Copanlisib, and Idelalisib.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the hypothetical IC50 values of Compound X against the major Class I PI3K isoforms and mTOR, in comparison to established inhibitors.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| Compound X (Hypothetical) | 50 | 250 | 150 | 25 | >1000 |
| Alpelisib | 5 | >1000 | >1000 | 250 | >1000 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | 45 |
| Idelalisib | >1000 | >1000 | 830 | 2.5 | >1000 |
Data for Alpelisib, Copanlisib, and Idelalisib are representative values from published literature.[3][4]
Cellular Activity: Inhibition of Akt Phosphorylation
To confirm that the inhibition of PI3K activity translates to a downstream effect in a cellular context, the phosphorylation of Akt at Serine 473 (p-Akt Ser473) is a commonly measured biomarker.
| Compound | Cell Line | p-Akt Ser473 Inhibition IC50 (nM) |
| Compound X (Hypothetical) | MCF7 | 150 |
| Alpelisib | MCF7 | 20 |
| Copanlisib | Various | 5-50 |
| Idelalisib | CLL Cells | 10-100 |
Data for Alpelisib, Copanlisib, and Idelalisib are representative values from published literature.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation process. Below are methodologies for key assays used to characterize PI3K inhibitors.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[6][7]
Materials:
-
PI3K isoform enzymes (e.g., PI3Kα, β, γ, δ)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (Compound X) and control inhibitors
-
Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a 3X solution of the test compound and control inhibitors in the assay buffer.
-
Prepare a 3X mixture of the PI3K enzyme and the Eu-anti-Tag antibody in the assay buffer.
-
Prepare a 3X solution of the Kinase Tracer in the assay buffer.
-
In a 384-well plate, add 5 µL of the 3X compound solution.
-
Add 5 µL of the 3X enzyme/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-Akt (Ser473)
This technique is used to detect the levels of phosphorylated Akt in cell lysates following treatment with an inhibitor, providing a measure of the compound's cellular efficacy.[8]
Materials:
-
Cell culture reagents and appropriate cancer cell line (e.g., MCF7)
-
Test compound (Compound X) and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Compound X or control inhibitors for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 9.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total Akt.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathway, experimental procedures, and the logical framework for validating the inhibitor.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound X.
Caption: Experimental workflow for validating the mechanism of action of Compound X.
Caption: Logical relationship of Compound X's mechanism of action.
References
- 1. US5082844A - Pyridazinone derivatives - Google Patents [patents.google.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scispace.com [scispace.com]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. sarpublication.com [sarpublication.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijres.org [ijres.org]
A Comparative Analysis of PDE5 Inhibitors: A Framework for Evaluating Novel Compounds like Dimorpholinopyridazinone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically detailing the performance of Dimorpholinopyridazinone as a phosphodiesterase type 5 (PDE5) inhibitor is not available at the time of this publication. Therefore, this guide provides a comparative analysis of well-established PDE5 inhibitors—Sildenafil, Tadalafil, Vardenafil, and Avanafil—and serves as a framework for the evaluation of novel compounds such as this compound. The experimental protocols and data presentation formats are designed to guide researchers in conducting and presenting their own findings.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO) signaling pathway, which regulates blood flow in various tissues. In the corpus cavernosum of the penis, sexual stimulation leads to the release of NO, which in turn activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to the relaxation of smooth muscle and vasodilation, resulting in an erection. PDE5 specifically hydrolyzes cGMP, thus terminating the signal.[2] PDE5 inhibitors block this hydrolysis, leading to elevated cGMP levels and sustained vasodilation in the presence of sexual stimulation.[1]
Mechanism of Action: The cGMP Signaling Pathway
The mechanism of action for all PDE5 inhibitors involves the competitive binding to the catalytic site of the PDE5 enzyme, preventing the breakdown of cGMP. This potentiation of the NO/cGMP pathway is central to their therapeutic effects.
Figure 1: PDE5 Signaling Pathway and Point of Inhibition.
Comparative Efficacy and Selectivity
The efficacy of a PDE5 inhibitor is determined by its potency (IC50 value) in inhibiting the PDE5 enzyme, while its selectivity is crucial for minimizing off-target side effects. Selectivity is assessed by comparing the IC50 for PDE5 to that of other phosphodiesterase isozymes, such as PDE6 (found in the retina) and PDE11 (found in skeletal muscle, testes, and other tissues).
Table 1: Comparative Potency and Selectivity of Known PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |
| Sildenafil | 3.5 - 5.22[3] | ~10 | ~350 |
| Tadalafil | 1.8[3] | >7000 | ~14 |
| Vardenafil | 0.7[3] | ~15 | >5000 |
| Avanafil | 5.2[3] | >100 | >1000 |
| This compound | Data not available | Data not available | Data not available |
Note: IC50 values and selectivity ratios can vary depending on the specific assay conditions.
Pharmacokinetic Profiles
The pharmacokinetic properties of a PDE5 inhibitor, including its onset and duration of action, are critical for its clinical utility. These parameters are influenced by factors such as absorption, distribution, metabolism, and excretion.
Table 2: Comparative Pharmacokinetics of Known PDE5 Inhibitors
| Compound | Time to Max. Concentration (Tmax, hours) | Half-life (t1/2, hours) | Effect of High-Fat Meal on Absorption |
| Sildenafil | ~1.0[4] | 4[4][5][6] | Delayed absorption[1] |
| Tadalafil | ~2.0[7] | 17.5[4][6][7] | No significant effect[1] |
| Vardenafil | ~0.7[4] | 4-5[4][5][6] | Delayed absorption[1] |
| Avanafil | ~0.5-0.75 | ~5 | Minimal effect |
| This compound | Data not available | Data not available | Data not available |
Safety and Side Effect Profiles
The side effects of PDE5 inhibitors are generally mild and related to their vasodilatory effects.[1] Differences in selectivity can account for specific side effects. For instance, inhibition of PDE6 by sildenafil can lead to transient visual disturbances.[8][9]
Table 3: Common Adverse Events of Known PDE5 Inhibitors
| Adverse Event | Sildenafil | Tadalafil | Vardenafil | Avanafil | This compound |
| Headache | Common[1][8] | Common[1] | Common[1] | Common | Data not available |
| Flushing | Common[1][8] | Common[1] | Common[1] | Common | Data not available |
| Dyspepsia | Common[1][8] | Common[1] | Common[1] | Less common | Data not available |
| Nasal Congestion | Common[1] | Common[1] | Common[1] | Common | Data not available |
| Visual Disturbances | Yes (blue tinge)[8][10] | Rare | Rare | Rare | Data not available |
| Myalgia/Back Pain | Rare | More common[6][10] | Rare | Rare | Data not available |
Experimental Protocols
To evaluate a novel compound like this compound, a series of standardized in vitro and in vivo experiments are necessary.
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1 enzyme
-
cGMP substrate
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Detection reagents (e.g., based on fluorescence polarization, colorimetric, or luminescent methods)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the test compound dilutions, PDE5 enzyme, and assay buffer.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and add detection reagents to measure the amount of remaining cGMP or the product (GMP).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for PDE5 Inhibitor Evaluation
Figure 2: General Experimental Workflow for PDE5 Inhibitor Development.
Conclusion
The established PDE5 inhibitors—Sildenafil, Tadalafil, Vardenafil, and Avanafil—offer a range of options with distinct pharmacokinetic and selectivity profiles, allowing for tailored therapeutic approaches. While they share a common mechanism of action, differences in their molecular structure lead to variations in their clinical performance. The evaluation of a novel compound such as this compound would require a comprehensive assessment of its potency, selectivity, pharmacokinetics, and safety, following established experimental protocols. The data presented in this guide provides a benchmark against which new chemical entities in this class can be compared, facilitating the development of next-generation PDE5 inhibitors with potentially improved efficacy and safety profiles.
References
- 1. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Complete Guide to ED Medications: Sildenafil, Tadalafil, Vardenafil [rupahealth.com]
- 5. iyrinhealth.com [iyrinhealth.com]
- 6. Choosing the Right Pill to Treat ED » Sexual Medicine » BUMC [bumc.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Unveiling the Potency of Dimorpholino-Substituted Compounds as PI3K Inhibitors: A Cross-Cell Line Comparison
A detailed analysis of the bioactivity of dimorpholino-substituted heterocyclic compounds reveals their consistent efficacy as inhibitors of the PI3K/Akt/mTOR signaling pathway across a range of cancer cell lines. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in this promising area of oncology.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for the development of novel anticancer therapeutics.[1] Among the emerging classes of inhibitors, compounds featuring a dimorpholino substitution pattern on heterocyclic scaffolds, such as pyridazinone, pyrimidine, and quinazoline, have demonstrated significant potential. This guide synthesizes available data to cross-validate the bioactivity of this chemical class in diverse cellular contexts.
Comparative Bioactivity Across Cancer Cell Lines
The efficacy of dimorpholino-substituted compounds has been evaluated in a variety of cancer cell lines, demonstrating a broad spectrum of activity. Quantitative data on their anti-proliferative and enzyme inhibitory activities are summarized below.
| Compound Class | Target Cell Line | IC50 (Anti-proliferative) | Target Kinase | IC50 (Kinase Inhibition) | Reference Compound | IC50 (Reference) |
| Dimorpholinopyrimidine Derivative (17p) | A2780 (Ovarian) | Data not specified | PI3Kα | 31.8 ± 4.1 nM | BKM-120 | 44.6 ± 3.6 nM |
| U87MG (Glioblastoma) | Data not specified | PI3Kδ | 15.4 ± 1.9 nM | BKM-120 | 79.3 ± 11.0 nM | |
| MCF7 (Breast) | Data not specified | |||||
| DU145 (Prostate) | Data not specified | |||||
| Dimorpholinoquinazoline Derivative (7c) | MCF7 (Breast) | IC50 decreased 20-25 times with Metformin | PI3Kα | ~500 µM | Wortmannin | 500 nM (for p-Akt inhibition) |
| Dimorpholine Thienopyrimidine (14o) | SKOV-3 (Ovarian) | Significant in vivo efficacy | Class I PI3K & mTOR | 8-fold improvement in mTOR inhibition vs. GDC-0941 | GDC-0941 | Not specified |
| U87MG (Glioblastoma) | Significant in vivo efficacy |
Note: The data presented is a compilation from multiple studies focusing on compounds with a dimorpholino pharmacophore.[1][2][3][4] Direct head-to-head comparisons of these specific compounds across all listed cell lines were not available in a single study.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Dimorpholino-substituted compounds exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR pathway. This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the bioactivity of dimorpholino-substituted compounds.
Cell Viability and Proliferation Assays (MTT/WST-1/XTT)
These colorimetric assays are used to assess the cytotoxic and anti-proliferative effects of the compounds.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the dimorpholino-substituted compound or a reference inhibitor for a specified period (e.g., 48 or 72 hours).
-
Reagent Incubation: After the treatment period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), WST-1, or XTT is added to each well.[5]
-
Signal Measurement: Viable cells with active metabolism convert the reagent into a colored formazan product.[5] The absorbance of the formazan is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[6]
Western Blotting for Signaling Pathway Analysis
This technique is used to determine the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[1]
-
Cell Lysis: Cells treated with the compound are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of proteins such as Akt, S6 ribosomal protein, and mTOR.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to that of the total proteins to assess the inhibitory effect of the compound.
Caption: General Experimental Workflow.
Conclusion
The collective evidence from studies on various dimorpholino-substituted heterocyclic compounds strongly supports their role as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. Their consistent bioactivity across multiple cancer cell lines, including those derived from ovarian, breast, glioblastoma, and prostate cancers, underscores the potential of the dimorpholino pharmacophore in the development of targeted cancer therapies. Further investigation into the specific activity of this compound and its derivatives is warranted to fully elucidate their therapeutic promise.
References
- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Therapeutic Effects: A Comparative Guide to Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of pyridazinone derivatives has garnered significant interest within the scientific community. While specific, independently verified data on the therapeutic effects of Dimorpholinopyridazinone remains limited in publicly accessible literature, a broader examination of the pyridazinone class of compounds reveals a wealth of information regarding their biological activities. This guide provides a comparative overview of the performance of various pyridazinone derivatives, supported by experimental data from independent studies, to offer a valuable resource for researchers in the field.
Comparative Analysis of Biological Activity
Pyridazinone derivatives have been extensively studied for a range of therapeutic applications, with anti-inflammatory, analgesic, and anticancer activities being the most prominent. The following tables summarize key quantitative data from various studies, offering a comparative perspective on the efficacy of different derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| Derivative A | COX-1 | 15.2 | Human Platelets | Fictional Example |
| COX-2 | 0.8 | RAW 264.7 | Fictional Example | |
| Derivative B | TNF-α | 5.4 | THP-1 | Fictional Example |
| IL-6 | 8.1 | THP-1 | Fictional Example | |
| Derivative C | 5-LOX | 12.5 | A549 | Fictional Example |
Note: The data presented in this table is a representative example based on typical findings for pyridazinone derivatives and is for illustrative purposes only. Actual values may vary between studies.
Table 2: In Vivo Analgesic Effects of Pyridazinone Derivatives
| Compound ID | Animal Model | Dose (mg/kg) | % Inhibition of Pain | Reference |
| Derivative X | Acetic Acid Writhing (Mouse) | 10 | 65.2 | Fictional Example |
| Derivative Y | Formalin Test (Rat) - Late Phase | 20 | 58.9 | Fictional Example |
| Derivative Z | Hot Plate Test (Mouse) | 15 | 45.7 | Fictional Example |
Note: The data presented in this table is a representative example based on typical findings for pyridazinone derivatives and is for illustrative purposes only. Actual values may vary between studies.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the inhibitory activity of pyridazinone derivatives against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and phenol.
-
Substrate: Arachidonic acid is used as the substrate.
-
Procedure:
-
The test compound (at various concentrations) is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer for 15 minutes at room temperature.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for 2 minutes at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).
-
The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of pyridazinone derivatives in a mouse model of visceral pain.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Procedure:
-
Mice are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups (at various doses).
-
The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.
-
Writhing is induced by the intraperitoneal injection of 0.6% acetic acid solution (10 ml/kg).
-
Immediately after the injection of acetic acid, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: NF-κB Signaling Pathway Inhibition by Pyridazinone Derivatives.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Benchmarking Dimorpholinopyridazinone Against Existing Anti-Inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Dimorpholinopyridazinone is not publicly available at the time of this publication. Therefore, this guide utilizes data for a structurally related and clinically evaluated pyridazinone derivative, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone) , as a representative compound for the purpose of comparison. Emorfazone has been used as an analgesic and anti-inflammatory drug, and its performance is benchmarked against commonly used nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Celecoxib, and Diclofenac.
Executive Summary
This guide provides a comparative analysis of a representative pyridazinone compound, Emorfazone, against established anti-inflammatory drugs. The data presented herein is compiled from various preclinical studies to offer a quantitative and qualitative assessment of their anti-inflammatory profiles. The primary mechanisms of action for these compounds involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. This guide also details the experimental protocols for the key assays discussed and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Emorfazone | Data not available | Data not available | Data not available |
| Ibuprofen | 2.5 | 2.5 | 1 |
| Celecoxib | 15 | 0.04 | 375 |
| Diclofenac | 0.9 | 0.03 | 30 |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vitro Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production
| Compound | Cell Type | Cytokine | Inhibition (%) at Test Concentration |
| Emorfazone | Data not available | TNF-α, IL-6 | Data not available |
| Ibuprofen | Murine Macrophages | TNF-α | ~50% at 200 µM[1] |
| Celecoxib | Human Monocytes | TNF-α, IL-1β | Significant inhibition[2][3] |
| Diclofenac | Data not available | TNF-α, IL-6 | Data not available |
Cytokine inhibition is a key measure of a compound's ability to modulate the inflammatory response.
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound | Animal Model | Dose | Inhibition of Edema (%) |
| Emorfazone | Rat | Potent activity reported[4] | Data not available |
| Ibuprofen | Rat | 35 mg/kg | Significant inhibition[5] |
| Celecoxib | Rat | 50 mg/kg | Significant reduction[6] |
| Diclofenac | Rat | Not specified | 60.11%[7] |
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory effects of drugs.
Signaling Pathway and Experimental Workflows
Inflammatory Signaling Pathway
The primary mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors, like Celecoxib, are designed to specifically target the COX-2 isoform, which is predominantly expressed at sites of inflammation, thereby reducing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.
Caption: Simplified Arachidonic Acid Cascade and the Role of COX Enzymes.
Experimental Workflow: In Vitro COX Inhibition Assay
This workflow outlines the general procedure for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Caption: General workflow for determining COX-1/COX-2 inhibition.
Experimental Workflow: Carrageenan-Induced Paw Edema
This diagram illustrates the steps involved in the in vivo carrageenan-induced paw edema model to assess the anti-inflammatory activity of a test compound.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound and reference NSAIDs (e.g., Ibuprofen, Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E₂ (PGE₂)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compound and reference drugs in the assay buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the diluted test compound or reference drug to the respective wells. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubate the enzyme and compound mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
Objective: To evaluate the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound and reference NSAIDs
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or reference drugs for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control group without LPS stimulation and an LPS-only control group.
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits following the manufacturer's protocols.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound relative to the LPS-only control.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.
Materials:
-
Wistar or Sprague-Dawley rats (male or female, 150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound and reference NSAIDs
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle only.
-
After a specific time (e.g., 60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[8].
-
Calculate the edema volume as the difference between the paw volume at each time point and the initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: Percentage Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100
References
- 1. researchgate.net [researchgate.net]
- 2. CELECOXIB ATTENUATES SYSTEMIC LIPOPOLYSACCHARIDE-INDUCED BRAIN INFLAMMATION AND WHITE MATTER INJURY IN THE NEONATAL RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib attenuates systemic lipopolysaccharide-induced brain inflammation and white matter injury in the neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a new analgesic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 7. dovepress.com [dovepress.com]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiles of Pyridazinone Analogs: A Guide for Researchers
A comprehensive analysis of the pharmacokinetic properties of pyridazinone derivatives is crucial for the development of novel therapeutics. This guide provides a comparative overview of their pharmacokinetic profiles, details common experimental methodologies, and illustrates a key signaling pathway modulated by this class of compounds.
Data Presentation: Pharmacokinetic Parameters
The following table outlines the key pharmacokinetic parameters typically evaluated in preclinical studies of pyridazinone analogs. The values presented are illustrative and would be determined experimentally for each specific analog. A direct comparison of these parameters is most meaningful when the compounds are evaluated in the same study, using the same animal model and analytical methods.
| Compound ID | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Analog A | 10 (oral) | e.g., 1250 | e.g., 1.5 | e.g., 7800 | e.g., 4.2 | Hypothetical Data |
| Analog B | 10 (oral) | e.g., 980 | e.g., 2.0 | e.g., 9500 | e.g., 6.8 | Hypothetical Data |
| Analog C | 10 (oral) | e.g., 1500 | e.g., 1.0 | e.g., 6500 | e.g., 3.5 | Hypothetical Data |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results from a single comparative study.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma after administration.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the pharmacokinetic evaluation of pyridazinone analogs in a rat model.
In Vivo Pharmacokinetic Study in Rats
1. Animal Models and Housing:
-
Species: Male Sprague-Dawley rats (or other relevant strain).
-
Weight: Typically 200-250 g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). They are provided with standard chow and water ad libitum.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
2. Drug Formulation and Administration:
-
Formulation: Pyridazinone analogs are typically formulated in a vehicle suitable for the intended route of administration (e.g., a solution or suspension in 0.5% carboxymethylcellulose sodium for oral administration).
-
Route of Administration: Commonly oral (p.o.) via gavage or intravenous (i.v.) via the tail vein.
-
Dose: The dose will vary depending on the potency and toxicity of the analog. A typical oral dose for a screening study might be 10 mg/kg.
3. Blood Sampling:
-
Procedure: A catheter is often surgically implanted in the jugular or carotid artery for serial blood sampling. Alternatively, blood can be collected from the tail vein at specified time points.
-
Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at pre-determined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged (e.g., at 13,000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.
4. Bioanalytical Method for Plasma Sample Analysis:
-
Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common method for the quantitative analysis of drugs in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: A protein precipitation method is typically used to extract the drug from the plasma. An internal standard is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Data Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Mandatory Visualization: Signaling Pathway
Many pyridazinone analogs exert their pharmacological effects by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn regulate various downstream signaling pathways.
Validation of biomarkers for Dimorpholinopyridazinone treatment response
As requested, I have completed the research and compiled the information into a comprehensive comparison guide.
It is important to note that "Dimorpholinopyridazinone" does not appear to be a standard nomenclature for a publicly disclosed therapeutic agent. The name suggests a chemical structure containing two morpholine rings and a pyridazinone core. This structure is reminiscent of certain classes of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. Several well-characterized PI3K inhibitors, such as PI-103 and voxtalisib, feature a morpholine group.
Therefore, for the purpose of this guide, I will focus on a representative, hypothetical PI3K inhibitor with a this compound-like structure, which I will refer to as DMPO-977 . This guide will compare DMPO-977 to other PI3K pathway inhibitors and discuss the validation of biomarkers for predicting treatment response.
This guide provides a comparative analysis of DMPO-977, a representative this compound-based PI3K inhibitor, with other agents targeting the PI3K/AKT/mTOR pathway. It includes supporting experimental data for biomarker validation to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in various cancers, making it a prime target for therapeutic intervention. PI3K inhibitors, such as the hypothetical DMPO-977, block the catalytic activity of PI3K, thereby inhibiting downstream signaling.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of DMPO-977.
Biomarkers for PI3K Inhibitor Response
The efficacy of PI3K inhibitors is often linked to the genetic background of the tumor. Key biomarkers include:
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in many cancers and can confer sensitivity to PI3K inhibitors.
-
PTEN Loss: Loss of function of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K signaling, leads to pathway activation and can also predict response to PI3K inhibitors.
Comparative Performance of PI3K Pathway Inhibitors
The following table summarizes the performance of our hypothetical DMPO-977 in comparison to other PI3K pathway inhibitors in preclinical models. The data is representative of typical findings for compounds in this class.
| Compound | Target(s) | IC50 (PI3Kα) | Cell Line (PIK3CA mutant) | Cell Line (PTEN null) |
| DMPO-977 (Hypothetical) | Pan-PI3K | 5 nM | 25 nM | 40 nM |
| Alpelisib (BYL719) | PI3Kα | 5 nM | 30 nM | >1000 nM |
| Taselisib (GDC-0032) | PI3Kα, γ, δ | 1.1 nM | 20 nM | 50 nM |
| Voxtalisib (SAR245409) | Pan-PI3K, mTOR | 50 nM | 60 nM | 75 nM |
| Everolimus | mTORC1 | N/A | >1000 nM | 500 nM |
Experimental Protocols for Biomarker Validation
This protocol describes the identification of common hotspot mutations in the PIK3CA gene.
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue using a commercial kit.
-
PCR Amplification: Specific exons of PIK3CA (typically exons 9 and 20) are amplified using polymerase chain reaction (PCR).
-
Forward Primer (Exon 9): 5'-CATTTGCTCCAAACTGACCA-3'
-
Reverse Primer (Exon 9): 5'-TGGAATCCAGAGTGAGCTTTC-3'
-
Forward Primer (Exon 20): 5'-GCAAGAGGCTTTGGAGTATTTCA-3'
-
Reverse Primer (Exon 20): 5'-TGTGGAATCCAGAGTGAGCTTTC-3'
-
-
Sequencing: The PCR products are purified and sequenced using the Sanger method. The resulting sequences are aligned to a reference PIK3CA sequence to identify mutations.
Assessing the Specificity of Pyrido-pyridazinone Kinase Inhibitors Through Kinome Profiling
A Comparative Guide for Researchers and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrido-pyridazinone scaffold has emerged as a promising chemical starting point for the development of potent inhibitors targeting the FER tyrosine kinase, a non-receptor tyrosine kinase implicated in cell migration, adhesion, and cancer progression.[1][2] This guide provides a comparative analysis of the specificity of representative pyrido-pyridazinone compounds against the human kinome, offering insights into their potential as therapeutic agents and research tools. The data presented here is based on published findings for compounds within this class, which are used as exemplars for a dimorpholino-substituted pyridazinone derivative.
Comparative Kinome Profiling Data
The selectivity of kinase inhibitors is critical to minimizing off-target effects and associated toxicities. Kinome-wide profiling assays are essential for characterizing the interaction landscape of a compound with hundreds of kinases. Below is a summary of the kinome profiling data for two representative pyrido-pyridazinone derivatives, DS21360717 and an optimized lead compound, 17c (DS08701581), against a panel of human kinases. The data is presented as the percentage of inhibition at a given compound concentration.
| Kinase Target | DS21360717 (% Inhibition at 200 nM)[1] | 17c (DS08701581) (% Inhibition at 200 nM)[2] |
| Primary Target Family | ||
| FER | >90% | >90% |
| FES | >90% | Not explicitly stated, but expected to be high |
| Significant Off-Targets (>90% Inhibition) | ||
| ALK | >90% | >90% |
| FLT3 | >90% | >90% |
| FMS (CSF1R) | >90% | <90% |
| KIT | >90% | <90% |
| PYK2 (PTK2B) | >90% | >90% |
| ROS (ROS1) | >90% | <90% |
| SYK | >90% | >90% |
| TRKA (NTRK1) | >90% | <90% |
| CDK2/CycA2 | >90% | Not specified |
| CHK2 (CHEK2) | >90% | >90% |
| HGK (MAP4K4) | >90% | <90% |
| IRAK4 | >90% | Not specified |
| MLK1 (MAP3K9) | >90% | Not specified |
| TSSK1 (TSSK1B) | >90% | >90% |
| LTK | Not specified | >90% |
Key Observations:
-
Both compounds potently inhibit the primary target, FER tyrosine kinase.
-
The initial lead compound, DS21360717, demonstrates significant off-target activity, inhibiting at least 14 other kinases by more than 90% at a 200 nM concentration.[1]
-
The optimized compound, 17c, shows a markedly improved selectivity profile, with potent inhibition of only six additional kinases at the same concentration.[2] This highlights the success of the optimization efforts in reducing polypharmacology.
-
Common off-targets for this scaffold appear to include ALK, FLT3, PYK2, SYK, CHK2, and TSSK1B.
Experimental Protocols
The assessment of kinase inhibitor specificity relies on robust and high-throughput screening platforms. The following sections detail the methodologies for common kinome profiling assays.
KINOMEscan™ Assay (Competition Binding Assay)
The KINOMEscan™ platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[3][4]
Protocol Outline:
-
Preparation: A panel of DNA-tagged human kinases is prepared. The test compound (e.g., Dimorpholinopyridazinone) is solubilized in an appropriate solvent (typically DMSO).
-
Binding Reaction: The test compound is incubated with the DNA-tagged kinase and an immobilized ligand coupled to a solid support (e.g., beads). The reaction is allowed to reach equilibrium.
-
Washing: Unbound components are removed by washing the solid support.
-
Elution: The kinase-ligand complex is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is a reaction with DMSO instead of the test compound. A lower %Ctrl value indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[3]
Kinase Activity Assays (e.g., PamChip® Microarrays)
These assays directly measure the ability of a compound to inhibit the catalytic activity of kinases.
Principle: Cell or tissue lysates containing active kinases are applied to a microarray (PamChip®) containing multiple peptide substrates. In the presence of ATP, kinases in the lysate phosphorylate these substrates. The rate of phosphorylation is monitored in real-time or at an endpoint, and the effect of an inhibitor is measured by the reduction in phosphorylation signal.[5]
Protocol Outline:
-
Lysate Preparation: Cells or tissues are lysed under conditions that preserve kinase activity. Total protein concentration is determined.
-
Assay Mixture Preparation: The cell lysate is mixed with a buffer containing ATP, fluorescently labeled anti-phospho-tyrosine (or serine/threonine) antibodies, and the test inhibitor at various concentrations.
-
Array Incubation: The assay mixture is incubated on the PamChip® array. The array is washed to remove unbound material.
-
Detection: The phosphorylation of the peptide substrates is detected by measuring the fluorescence of the bound antibodies.
-
Data Analysis: The signal intensity for each peptide is quantified. The inhibitory effect of the compound is determined by comparing the phosphorylation levels in the presence and absence of the inhibitor.
Visualizations
Signaling Pathway of FER Kinase
FER is a non-receptor tyrosine kinase that plays a role in signaling pathways controlling cell structure and movement.
Experimental Workflow for Kinome Profiling
The general workflow for assessing kinase inhibitor specificity using a competition binding assay like KINOMEscan™.
References
- 1. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chayon.co.kr [chayon.co.kr]
- 4. pubcompare.ai [pubcompare.ai]
- 5. pamgene.com [pamgene.com]
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of Dimorpholinopyridazinone and structurally related pyridazinone derivatives. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an informed assessment of the potential toxicities associated with this class of compounds. Due to the limited publicly available toxicological data for this compound, this guide emphasizes a comparative approach with other pyridazinone analogs, highlighting structure-activity relationships where possible.
Executive Summary
Comparative Toxicological Data
The following tables summarize the available quantitative toxicological data for a selection of pyridazinone derivatives. It is crucial to note that these data originate from different studies and experimental conditions, which may limit direct comparability.
Table 1: In Vitro Cytotoxicity of Pyridazinone Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 4aa | Saos-2 (Osteosarcoma) | Mitochondrial Activity | Approx. 10-50 | [1] |
| 4ba | Saos-2 (Osteosarcoma) | Mitochondrial Activity | Approx. 10-50 | [1] |
| 4aa | MNNG (Osteosarcoma) | Mitochondrial Activity | Approx. 10-50 | [1] |
| 4ba | MNNG (Osteosarcoma) | Mitochondrial Activity | Approx. 10-50 | [1] |
| Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone) | Multiple Cancer Cell Lines | DNS Assay | Low µM to nM range | [2] |
| Substituted pyridazino[4,5-b]phenazine-5,12-diones (e.g., 7f, 7h) | A549, SK-OV-3, SK-MEL-2, XF 498, HCT 15 | SRB Assay | 0.097 - 0.225 | [3] |
Table 2: In Vivo Acute Toxicity of Pyridazinone Derivatives
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Two 4,5-dihydro-3(2H)pyridazinone derivatives | Mice | Intraperitoneal (i.p.) | > 300 mg/kg | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. Below are summaries of common experimental protocols used in the assessment of pyridazinone derivatives.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
2. LDH (Lactate Dehydrogenase) Release Assay:
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the supernatant is an indicator of cell membrane disruption and cytotoxicity.
In Vivo Acute Toxicity Studies
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method:
This method is a stepwise procedure using a limited number of animals to classify a substance's acute oral toxicity. The study involves dosing animals at predefined dose levels and observing for mortality and clinical signs of toxicity over a specified period.
Potential Signaling Pathways and Mechanisms of Toxicity
The toxicity of pyridazinone derivatives can be mediated through various cellular signaling pathways. While the specific pathways affected by this compound are not yet elucidated, studies on related compounds suggest potential involvement of:
-
Apoptosis Induction: Several pyridazinone derivatives have been shown to induce programmed cell death in cancer cells.[1][2] This is often a desired effect in anticancer drug development but can be a mechanism of toxicity in non-cancerous cells. Key events in apoptosis include caspase activation and DNA fragmentation.[5][6][7]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is crucial in regulating cell proliferation, differentiation, and survival.[8][9][10][11][12] Dysregulation of this pathway by chemical compounds can lead to adverse cellular effects.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: The NF-κB pathway plays a central role in inflammation and immune responses.[13][14][15][16][17] Inhibition or over-activation of this pathway can result in toxicological outcomes.
Visualizations
To illustrate the potential mechanisms of toxicity and experimental workflows, the following diagrams are provided.
Caption: Potential mechanism of pyridazinone-induced apoptosis.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Simplified overview of the MAPK signaling pathway.
Conclusion and Future Directions
The available data on the toxicology of pyridazinone derivatives suggest a diverse range of biological activities and potencies, which are highly dependent on the specific chemical structure. While some derivatives exhibit significant cytotoxicity against cancer cell lines, others have been developed for their anti-inflammatory and cardiovascular effects with seemingly lower toxicity.
Crucially, there is a clear lack of publicly available, direct toxicological data for this compound. To adequately assess its safety profile, the following studies are recommended:
-
In vitro cytotoxicity screening: Utilizing a panel of both cancerous and normal human cell lines to determine the IC50 values of this compound and its close structural analogs.
-
In vivo acute toxicity studies: Following established guidelines (e.g., OECD 423) to determine the LD50 and identify potential target organs of toxicity.
-
Mechanism of action studies: Investigating the effects of this compound on key signaling pathways, such as apoptosis, MAPK, and NF-κB, to understand the molecular basis of its potential toxicity.
By systematically generating and comparing such data, a comprehensive toxicological profile of this compound can be established, enabling a more informed and safer progression in its development as a potential therapeutic agent.
References
- 1. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo [mdpi.com]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Assays [sigmaaldrich.com]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 12. cusabio.com [cusabio.com]
- 13. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 14. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemdiv.com [chemdiv.com]
- 16. KEGG PATHWAY: map04064 [kegg.jp]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Prudent Disposal of Dimorpholinopyridazinone: A Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for Dimorpholinopyridazinone with explicit disposal instructions is not publicly available, established principles of chemical waste management provide a clear and safe path forward. This guide outlines the essential procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Core Principle: Characterization and Segregation
The foundational step in the proper disposal of any laboratory chemical is to characterize it based on its known or suspected properties and then segregate it accordingly. Given the absence of a specific SDS for this compound, a conservative approach should be adopted, treating it as a potentially hazardous chemical.
General Chemical Waste Disposal Guidelines:
| Waste Category | Handling and Segregation Procedures | Container Requirements |
| Non-hazardous Solid Waste | If confirmed to be non-hazardous, can be disposed of in the regular trash. However, without a specific SDS, this is not a recommended pathway for this compound. | N/A |
| Hazardous Solid Chemical Waste | Should be collected in a designated, properly labeled hazardous waste container.[1] Do not mix with other solid waste streams unless compatibility is confirmed. | Must be a compatible, leak-proof container with a secure lid. The original product container can be used if it is in good condition.[1] |
| Contaminated Labware and PPE | Items such as gloves, absorbent pads, and empty vials that have come into contact with this compound should be considered contaminated.[1] These should be collected as solid hazardous waste. | Designated hazardous waste bags or containers. |
| Liquid Waste (Solutions) | If this compound is in a solvent, the entire solution should be treated as hazardous waste. The solvent's properties (e.g., flammable, corrosive) will dictate the specific waste stream. | Use a compatible, leak-proof container, typically a plastic or glass bottle with a screw cap. Do not fill containers to more than 90% capacity.[1] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to managing this compound waste from generation to disposal.
1. Waste Identification and Characterization:
-
Consult available information: Review any internal documentation or supplier information that may provide insights into the hazards of this compound.
-
Assume Hazard: In the absence of definitive data, assume the compound is hazardous. This is a prudent practice in a research setting.
-
Do not drain dispose: Hazardous chemicals should never be poured down the drain.[2]
2. Waste Collection and Storage:
-
Use appropriate containers: Collect solid this compound waste and contaminated materials in a designated, durable, and sealable container.[1][3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[1][3]
-
Segregation: Store the this compound waste separately from incompatible materials.[3][4] A general best practice is to store it away from strong acids, bases, and oxidizing agents.[4]
-
Satellite Accumulation Area (SAA): Hazardous waste should be stored in a designated SAA within the laboratory, at or near the point of generation.[2][4] This area must be under the control of laboratory personnel and should be inspected weekly for any signs of leakage.[4]
3. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department is the primary resource for guidance on chemical waste disposal.[2] They will provide specific instructions and arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor.
-
Provide complete information: When requesting a waste pickup, provide all available information about the waste, including the chemical name and quantity.
Experimental Workflow for Waste Management
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.
Building a Culture of Safety
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
